molecular formula C12H20O B1606340 4-Cyclohexylcyclohexanone CAS No. 92-68-2

4-Cyclohexylcyclohexanone

Cat. No.: B1606340
CAS No.: 92-68-2
M. Wt: 180.29 g/mol
InChI Key: JLYNSPSTPQAEAX-UHFFFAOYSA-N
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Description

4-Cyclohexylcyclohexanone is a useful research compound. Its molecular formula is C12H20O and its molecular weight is 180.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Cyclohexylcyclohexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33962. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Cyclohexylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclohexylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-cyclohexylcyclohexan-1-one
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InChI

InChI=1S/C12H20O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-11H,1-9H2
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InChI Key

JLYNSPSTPQAEAX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20O
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DSSTOX Substance ID

DTXSID8040721
Record name 4-Cyclohexylcyclohexanone
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Molecular Weight

180.29 g/mol
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CAS No.

92-68-2, 56025-96-8
Record name [1,1′-Bicyclohexyl]-4-one
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Record name (1,1'-Bicyclohexyl)one
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Record name 4-CYCLOHEXYLCYCLOHEXANONE
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Foundational & Exploratory

4-Cyclohexylcyclohexanone: Technical Profile & Synthesis Guide

[1]

Executive Summary

4-Cyclohexylcyclohexanone (CAS 92-68-2) is a bicyclic ketone featuring two cyclohexane rings linked at the C4 position.[1][2] It serves as a pivotal building block in materials science, particularly for nematic liquid crystals (LCs) used in display technologies. Its rigid bicyclic core confers high thermal stability and favorable optical anisotropy to downstream derivatives. Additionally, it functions as a lipophilic scaffold in drug discovery, enhancing the bioavailability of pharmaceutical agents.

Physicochemical Profile

PropertyValueNotes
CAS Number 92-68-2
IUPAC Name 4-Cyclohexylcyclohexan-1-oneAlso known as [1,1'-Bicyclohexyl]-4-one
Molecular Formula C₁₂H₂₀O
Molecular Weight 180.29 g/mol
Physical State Low-melting solid / Viscous liquidDependent on purity and temperature
Melting Point 38 – 40 °CHigh purity (trans-rich) samples [1]
Boiling Point 80 – 85 °C @ 0.08 TorrHigh vacuum required for distillation [1]
Solubility Soluble in DCM, EtOAc, THFInsoluble in water
Isomerism cis and trans diastereomerstrans-isomer is thermodynamically favored

Synthetic Routes & Mechanisms[1]

The industrial and laboratory synthesis of 4-cyclohexylcyclohexanone typically proceeds via the hydrogenation of 4-phenylphenol followed by oxidation.[1]

Reaction Workflow
  • Hydrogenation: Catalytic reduction of 4-phenylphenol yields 4-cyclohexylcyclohexanol.[1] This step establishes the bicyclic framework but produces a mixture of cis and trans alcohols.

  • Oxidation: The alcohol mixture is oxidized to the ketone. Common reagents include Jones reagent (CrO₃/H₂SO₄) or catalytic dehydrogenation.

  • Isomerization (Crucial): The resulting ketone exists as a mixture of isomers.[3] For liquid crystal applications, the linear trans isomer is required. Base-catalyzed equilibration converts the cis isomer to the thermodynamically stable trans form via an enolate intermediate.

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from aromatic precursor to the target thermodynamic isomer.

SynthesisPathStart4-Phenylphenol(Aromatic Precursor)Inter14-Cyclohexylcyclohexanol(cis/trans mixture)Start->Inter1H2, Pd/CHigh PressureKetone_Kinetic4-Cyclohexylcyclohexanone(Kinetic Mixture)Inter1->Ketone_KineticOxidation(Jones or PCC)EnolateEnolate Intermediate(Planar C1)Ketone_Kinetic->EnolateBase (NaOH)DeprotonationEnolate->Ketone_KineticReversibleKetone_Thermotrans-4-Cyclohexylcyclohexanone(Thermodynamic Product)Enolate->Ketone_ThermoReprotonation(Equilibration)

Figure 1: Synthesis and isomerization pathway. The base-catalyzed equilibration favors the trans-isomer (equatorial substituents).[1]

Experimental Protocol: Oxidation & Equilibration

Note: This protocol describes the oxidation of 4-cyclohexylcyclohexanol to the ketone, followed by isomerization.[1]

Reagents & Equipment
  • Substrate: 4-Cyclohexylcyclohexanol (cis/trans mix).[1][4]

  • Oxidant: Jones Reagent (2.67 M CrO₃ in H₂SO₄).

  • Solvent: Acetone (Reagent grade).

  • Base: 10% NaOH solution (for isomerization).

  • Equipment: 3-neck round bottom flask, mechanical stirrer, addition funnel, thermometer.

Step-by-Step Methodology
Step 1: Jones Oxidation [1]
  • Dissolution: Dissolve 18.2 g (0.1 mol) of 4-cyclohexylcyclohexanol in 150 mL of acetone in the 3-neck flask. Cool to 0–5 °C using an ice bath.

  • Addition: Dropwise add Jones reagent (~40 mL) via the addition funnel. Maintain internal temperature below 10 °C to prevent over-oxidation or cleavage.

  • Monitoring: The solution will turn from orange to green (Cr³⁺ formation). Continue addition until the orange color persists for >1 minute, indicating excess oxidant.

  • Quenching: Add Isopropyl alcohol (5 mL) to quench excess Cr(VI). The solution returns to green.

  • Work-up: Decant the liquid from the chromium salts. Concentrate the acetone solution under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x). Dry over MgSO₄ and concentrate to yield the crude ketone.

Step 2: Thermodynamic Equilibration (Isomerization)

Why this step? The oxidation often yields a ~60:40 trans:cis mixture. The trans isomer (diequatorial) is lower in energy.

  • Reflux: Dissolve the crude ketone in Ethanol (50 mL). Add 5 mL of 10% aqueous NaOH.

  • Equilibration: Reflux the mixture for 2 hours. The base generates the enolate; reprotonation preferentially occurs from the axial direction, placing the bulky cyclohexyl group in the equatorial position [2].

  • Isolation: Cool to room temperature. Pour into ice water. The trans-isomer is less soluble and may precipitate.[1] Extract with Hexanes (if liquid) or filter (if solid).

  • Purification: Recrystallize from methanol or distill under high vacuum (bp 80–85 °C @ 0.08 Torr) to obtain pure trans-4-cyclohexylcyclohexanone .

Applications in Drug Discovery & Materials[1]

Liquid Crystal Mesogens

The trans-4-cyclohexylcyclohexanone motif is the precursor to trans-4-(trans-4-alkylcyclohexyl)cyclohexanecarbonitriles , a class of super-fluorinated liquid crystals.[1]

  • Structural Role: The bicyclic core provides the rigid "rod" shape necessary for the nematic phase.

  • Optical Properties: The saturated rings (low birefringence) are ideal for TFT-LCD displays requiring high contrast and chemical stability under UV light.[1]

Pharmaceutical Intermediates

Used as a lipophilic spacer in drug design. The cyclohexyl group mimics the spatial occupancy of a phenyl ring but with different metabolic stability and solubility profiles (higher logP).

Safety & Handling (SDS Summary)

  • Hazards: Causes serious eye damage (H318).[5] Irritating to skin (H315).

  • Storage: Store at 2–8 °C (refrigerated). The compound has a low melting point (~38 °C) and can fuse into a solid block if stored at room temperature in warm climates.

  • PPE: Wear chemical-resistant gloves (Nitrile) and tightly sealed safety goggles.[1] Use in a fume hood to avoid inhalation of vapors during heating [3].

References

  • CAS Common Chemistry . [1,1'-Bicyclohexyl]-4-one (CAS 92-68-2).[1][6] American Chemical Society.[6] Available at: [Link][6]

4-Cyclohexylcyclohexanone: Comprehensive Physicochemical Profiling and Synthetic Utility in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and fragment-based drug discovery (FBDD), conformationally locked cyclic ketones serve as indispensable scaffolds. 4-Cyclohexylcyclohexanone (CAS: 92-68-2), a bicyclic aliphatic ketone, is a premier example of such an intermediate. Characterized by its precise stereochemical predictability, this compound is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), spiro compounds, and stereoselective cyanohydrins. This whitepaper provides an in-depth technical analysis of its physicochemical properties, toxicological profile, and a field-validated protocol for its application in biocatalytic stereoselective synthesis.

Molecular Architecture and Physicochemical Properties

The molecular formula of 4-cyclohexylcyclohexanone is C₁₂H₂₀O (1)[1], with a molecular weight of 180.29 g/mol (1)[1].

Structural Causality & Reactivity: The fundamental utility of 4-cyclohexylcyclohexanone lies in its conformational thermodynamics. The bulky cyclohexyl substituent at the C4 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes. This energy minimum effectively "locks" the cyclohexanone ring into a rigid chair conformation. Consequently, the facial trajectory of incoming nucleophiles attacking the C1 carbonyl carbon is highly predictable, enabling exceptional diastereoselectivity during nucleophilic addition reactions (e.g., Grignard additions, cyanosilylation).

Quantitative Physicochemical Data

To facilitate rapid assessment for drug design and formulation, the critical physicochemical parameters are summarized below:

PropertyValueCausality / Significance in Development
Molecular Formula C₁₂H₂₀ODefines the bicyclic aliphatic ketone core structure[1].
Molecular Weight 180.29 g/mol Optimal low-molecular-weight size for fragment-based drug discovery[1].
Exact Mass 180.1514 DaCritical target value for High-Resolution Mass Spectrometry (HRMS) validation (2)[2].
XLogP3 3.4Indicates moderate lipophilicity, suitable for passive lipid membrane permeability (2)[2].
Topological Polar Surface Area 17.1 ŲLow TPSA ensures excellent potential for crossing the blood-brain barrier (BBB) (2)[2].
Boiling Point 281.00 - 283.00 °CHigh boiling point necessitates high-vacuum distillation for thermal purification (3)[3].
Flash Point 111.11 °C (232 °F)Requires standard inert-atmosphere handling protocols during scale-up (3)[3].

Toxicology and High-Throughput Screening Profile

In the context of drug development, understanding the baseline cellular stress induced by a scaffold is critical. According to data from the ToxCast/Tox21 high-throughput screening initiatives, 4-cyclohexylcyclohexanone is classified as a low-Z flavor and fragrance agent (4)[4]. It demonstrates minimal non-specific cytotoxicity and low oxidative stress induction in in vitro assays. This highly favorable safety profile validates its use as a benign building block for synthesizing more complex, targeted therapeutics without introducing inherent scaffold toxicity.

Experimental Methodology: Biocatalytic Synthesis of Stereoselective Cyanohydrins

Cyanohydrins are vital precursors for alpha-hydroxy acids and beta-amino alcohols. Traditional chemical cyanosilylation of 4-cyclohexylcyclohexanone often yields racemic mixtures. To achieve absolute stereocontrol, a biocatalytic approach utilizing recombinant oxynitrilase (hydroxynitrile lyase) is employed (5)[5].

G Substrate 4-Cyclohexylcyclohexanone Enzyme Immobilized (R)-Oxynitrilase Substrate->Enzyme Solvation in Diisopropyl Ether Product (R)-Cyanohydrin Derivative Enzyme->Product Stereoselective Biocatalysis Buffer Citrate Buffer (pH 3.3) Buffer->Enzyme Microenvironment Control Reagent HCN (Excess) Reagent->Enzyme Nucleophilic Addition

Workflow for the biocatalytic synthesis of stereoselective cyanohydrins.

Step-by-Step Protocol & Causality
  • Enzyme Immobilization: Swell cellulose powder in 20 mM sodium citrate buffer (pH 3.3). Slowly add the recombinant (R)-oxynitrilase solution to adsorb the enzyme onto the matrix.

    • Causality: Immobilization on a solid hydrophilic support prevents enzyme denaturation and aggregation in the subsequent organic solvent phase, while allowing for simple mechanical recovery (filtration) post-reaction.

  • Substrate Solvation: Dissolve 4-cyclohexylcyclohexanone in diisopropyl ether at room temperature.

    • Causality: Diisopropyl ether is a non-polar solvent that effectively dissolves the highly lipophilic substrate (XLogP3 = 3.4) without stripping the essential hydration shell from the immobilized enzyme.

  • Reaction Initiation: Introduce a four-fold molar excess of hydrocyanic acid (HCN) to the reaction mixture.

    • Causality: The strict maintenance of pH 3.3 via the citrate buffer microenvironment is non-negotiable. It deliberately suppresses the background, base-catalyzed chemical addition of HCN (which would yield a racemic mixture), ensuring the reaction is exclusively driven by the stereoselective enzyme pocket.

  • Product Isolation: Filter the immobilized enzyme and evaporate the diisopropyl ether under reduced pressure.

    • Causality: The high volatility of diisopropyl ether and unreacted HCN permits rapid concentration at low temperatures, preventing the thermal degradation or retro-cyanation of the sensitive cyanohydrin product.

Analytical Validation: A Self-Validating System

To ensure scientific integrity, the synthesis must be validated through orthogonal analytical techniques. The following self-validating system proves both chemical conversion and stereochemical purity:

A. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Methodology: Electron Impact (EI) ionization at 70 eV.

  • Validation Logic: The starting material (4-cyclohexylcyclohexanone) will exhibit a parent ion at m/z 180.15. Successful conversion to the cyanohydrin increases the mass. Fragmentation analysis will show a characteristic loss of the cyclohexyl ring, differentiating the product from unreacted starting material.

B. Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Methodology: Attenuated Total Reflectance (ATR).

  • Validation Logic: 4-cyclohexylcyclohexanone exhibits a strong, sharp carbonyl (C=O) stretch at ~1710 cm⁻¹. The reaction is deemed complete when this peak completely disappears, replaced concurrently by a broad O-H stretch (~3300 cm⁻¹) and a sharp, weak C≡N stretch (~2250 cm⁻¹).

C. Nuclear Magnetic Resonance (NMR)
  • Methodology: ¹H and ¹³C NMR in CDCl₃.

  • Validation Logic: Because the C4-cyclohexyl group locks the ring conformation, the newly formed stereocenter at C1 will yield distinct chemical shifts for the equatorial versus axial hydroxyl group. Integration of the adjacent C2/C6 equatorial protons allows for the precise calculation of diastereomeric excess (d.e.), validating the stereoselectivity of the oxynitrilase enzyme.

References

  • Source: nih.gov (PubChem)
  • Source: thegoodscentscompany.
  • Source: guidechem.
  • Source: semanticscholar.
  • Source: google.com (Patents)

Sources

4-Cyclohexylcyclohexanone: Comprehensive Spectral Analysis & Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectral characteristics of 4-Cyclohexylcyclohexanone (CAS 92-68-2). It is designed for researchers requiring rigorous structural validation and experimental protocols.

Executive Summary & Structural Context

4-Cyclohexylcyclohexanone (C₁₂H₂₀O, MW 180.[1][2]29) serves as a critical intermediate in the synthesis of liquid crystals and pharmaceutical agents. Structurally, it consists of two cyclohexane rings linked at the C4 position of the cyclohexanone moiety.

Conformational Locking

Unlike simple cyclohexanone, the presence of the bulky cyclohexyl group (A-value ≈ 2.2 kcal/mol) effectively "locks" the cyclohexanone ring into a single chair conformation.

  • Thermodynamic Preference: The trans-isomer is the thermodynamically dominant form (>95%), placing the bulky cyclohexyl group in the equatorial position to minimize 1,3-diaxial interactions.

  • Spectral Implication: This conformational rigidity simplifies the NMR spectrum by eliminating rapid ring-flipping averaging effects, allowing for distinct resolution of axial and equatorial protons.

Infrared Spectroscopy (FT-IR)

Objective: Validation of the ketone functionality and assessment of ring strain/saturation.

Key Absorption Bands
Frequency (cm⁻¹)Vibration ModeStructural Assignment
1715 ± 2 Stretching (s)C=O[3] (Ketone) .[4][5][6] Classic value for a stress-free 6-membered cyclic ketone.
2925, 2853 Stretching (s)C-H (sp³) . Asymmetric and symmetric methylene stretches. High intensity due to 18 aliphatic hydrogens.
1448 Bending (m)CH₂ Scissoring . Characteristic of cyclohexane ring deformations.
1420 Bending (w)α-CH₂ Deformation . Bending of methylene groups adjacent to the carbonyl.
1220-1150 Stretching/BendingC-C(=O)-C . Skeletal vibrations associated with the ketone ring.[7][8][9]

Application Note: A shift of the carbonyl peak to >1725 cm⁻¹ would indicate ring strain (e.g., contamination with cyclopentane derivatives), while a shift to <1700 cm⁻¹ would suggest conjugation (e.g., α,β-unsaturation impurity).

Mass Spectrometry (EI-MS)

Objective: Confirmation of molecular weight and structural fingerprinting via fragmentation pathways.[4]

Fragmentation Analysis (70 eV Electron Impact)

The mass spectrum is dominated by α-cleavage and subsequent rearrangements typical of cyclic ketones.

m/zIon TypeFragment Structure/Origin
180 [M]⁺•Molecular Ion . Distinct but often low intensity.
152 [M - 28]⁺•Loss of CO . Ring contraction formed by ejection of carbon monoxide.
137 [M - 43]⁺Loss of C₂H₃O . Complex rearrangement involving α-cleavage followed by hydrogen transfer.
97 [C₇H₁₃]⁺Cyclohexyl-CH₂⁺ . Cleavage of the ring bonds isolating the substituted fragment.
83 [C₆H₁₁]⁺Cyclohexyl Cation . Direct cleavage of the C4-C1' bond (less common) or rearrangement.
55 [C₃H₃O]⁺Base Peak (Typical) . Acylium ion fragment formed from the cyclohexanone ring.
Fragmentation Pathway Diagram

MassSpec M Molecular Ion [M]+ m/z 180 Alpha α-Cleavage (Ring Opening) M->Alpha - e- Cyclohexyl Cyclohexyl Cation [C6H11]+ m/z 83 M->Cyclohexyl Inductive Cleavage LossCO [M - CO] m/z 152 Alpha->LossCO - CO (28) BasePeak Acylium Fragment [C3H3O]+ m/z 55 Alpha->BasePeak Rearrangement

Figure 1: Primary fragmentation pathways for 4-Cyclohexylcyclohexanone under Electron Impact (EI).

Nuclear Magnetic Resonance (NMR)

Objective: Definitive stereochemical assignment. Solvent: CDCl₃ (Deuterated Chloroform) | Reference: TMS (0.00 ppm)[10]

¹H NMR Spectroscopy (400 MHz)

Due to the "locked" chair conformation, protons at the 2, 3, 5, and 6 positions split into distinct axial and equatorial signals.

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling Constants (J) / Notes
2.35 - 2.45 Multiplet (dm)2HH-2eq, H-6eq Equatorial protons α to carbonyl. Deshielded by the C=O anisotropy cone.
2.20 - 2.30 Triplet of Doublets (td)2HH-2ax, H-6ax Axial protons α to carbonyl. Large geminal coupling (~14 Hz) and axial-axial coupling.
2.05 - 2.15 Multiplet2HH-3eq, H-5eq Equatorial β-protons.
1.85 - 1.95 Multiplet1HH-4ax Methine proton at the substitution site.
1.60 - 1.80 Multiplet5HCyclohexyl Ring Overlapping equatorial/axial protons of the substituent ring.
1.10 - 1.40 Multiplet6HCyclohexyl + H-3ax/5ax Remaining axial protons (shielded region).

Diagnostic Signal: The absence of a signal at δ 3.5-4.0 ppm confirms the absence of α-halogenation or alcohol intermediates.

¹³C NMR Spectroscopy (100 MHz)

The molecule possesses a plane of symmetry passing through C1 and C4, simplifying the spectrum.

Shift (δ ppm)Carbon TypeAssignmentStructural Logic
212.5 C=O (Quaternary)C-1 Characteristic ketone carbonyl.
43.2 CH (Methine)C-4 Point of attachment; deshielded by α-effect of the substituent.
42.8 CH (Methine)C-1' Ipso carbon of the cyclohexyl ring.
41.2 CH₂ (Methylene)C-2, C-6 α-carbons. High shift due to electron-withdrawing C=O.
30.5 CH₂ (Methylene)C-3, C-5 β-carbons.
29.8 CH₂ (Methylene)C-2', C-6' Cyclohexyl ring (ortho-like).
26.5 CH₂ (Methylene)C-3', C-5' Cyclohexyl ring (meta-like).
26.1 CH₂ (Methylene)C-4' Cyclohexyl ring (para-like).

Experimental Protocols

Protocol A: Sample Preparation for NMR

Purpose: To ensure high-resolution spectra without concentration broadening.

  • Selection: Weigh 15-20 mg of 4-cyclohexylcyclohexanone.

  • Solvation: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., drying agents).

  • Acquisition:

    • ¹H: 16 scans, 1 second relaxation delay.

    • ¹³C: 512 scans minimum, proton-decoupled.

Protocol B: Purification via Recrystallization

Purpose: If spectral baselines indicate impurities (e.g., unreacted phenol or alcohol).

  • Solvent System: Hexane/Ethyl Acetate (9:1).

  • Dissolution: Dissolve crude solid in minimum hot hexane (~50°C).

  • Addition: Add Ethyl Acetate dropwise until solution is clear.

  • Crystallization: Cool slowly to room temperature, then to 4°C.

  • Collection: Vacuum filter white crystals (mp 29-30°C).

Synthesis & Pathway Visualization

The synthesis typically involves the hydrogenation of 4-cyclohexylphenol or the oxidation of 4-cyclohexylcyclohexanol.

Synthesis Start 4-Cyclohexylphenol Inter 4-Cyclohexylcyclohexanol Start->Inter H2 / Ni High Pressure Product 4-Cyclohexylcyclohexanone (Target) Inter->Product Jones Oxidation (CrO3/H2SO4)

Figure 2: Synthetic route highlighting the oxidation step critical for ketone formation.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Cyclohexylcyclohexanone. NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich. Product Specification: 4-Cyclohexylcyclohexanone.[11] Link

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shift prediction rules).
  • SDBS. Spectral Database for Organic Compounds. AIST, Japan.[6][12] (General reference for cyclohexanone derivative fragmentation).

Sources

4-Cyclohexylcyclohexanone solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile and Solvent Selection for 4-Cyclohexylcyclohexanone

Executive Summary

4-Cyclohexylcyclohexanone (CAS 92-68-2) is a critical bicyclic intermediate employed in the synthesis of liquid crystals, fragrances, and pharmaceutical scaffolds. Its structure—a polar ketone fused with a lipophilic cyclohexyl tail—creates a unique "amphiphilic" solubility profile that challenges standard purification protocols.

This guide addresses the primary technical hurdle working with this molecule: its low melting point (31–45°C) and the consequent risk of "oiling out" during crystallization. By leveraging Hansen Solubility Parameters (HSP) and empirical data, this document provides a robust framework for solvent selection to maximize yield and purity while mitigating phase separation issues.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solvent interaction.

PropertyValue / DescriptionImpact on Solubility
Molecular Structure Bicyclic ketone (C12H20O)Hybrid polarity: The carbonyl group provides a dipole moment, while the bicyclic framework dominates with high dispersive forces.
Molecular Weight 180.29 g/mol Moderate size allows for solubility in a wide range of organic solvents.
Melting Point 31–45°C (Isomer dependent)CRITICAL: The low MP means the solid-liquid equilibrium is fragile. High temperatures during recrystallization often lead to liquid-liquid phase separation (oiling out) rather than crystal nucleation.
Stereochemistry cis and trans isomersThe trans isomer generally exhibits a higher melting point and lower solubility than the cis isomer, making it easier to isolate via crystallization.

Solubility Profile & Hansen Solubility Parameters (HSP)

To scientifically select a solvent, we utilize the Hansen Solubility Parameters.[1] The molecule's affinity for a solvent is determined by the "distance" (


) between their respective parameters in 3D space.

Estimated HSP for 4-Cyclohexylcyclohexanone:

  • Dispersion (

    
    ):  ~17.2 MPa
    
    
    
    (High lipophilicity from two rings)
  • Polarity (

    
    ):  ~4.5 MPa
    
    
    
    (Moderate, diluted by the cyclohexyl tail)
  • H-Bonding (

    
    ):  ~3.5 MPa
    
    
    
    (Weak acceptor, no donor capability)
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent Perfect match for dispersion and polarity. Ideal for reaction media but poor for crystallization (too soluble).
Aromatics Toluene, XyleneExcellent High dispersion match (

). Standard solvent for synthesis and extraction.
Esters/Ethers Ethyl Acetate, THF, MTBEGood Good general solubility. Ethyl Acetate is a prime candidate for crystallization when mixed with non-polar anti-solvents.
Alkanes Hexane, Heptane, Petroleum EtherModerate/Variable Key for Purification. Soluble at high temps, less soluble at low temps. The primary choice for recrystallization to remove polar impurities.
Alcohols Methanol, Ethanol, IPAModerate Soluble, but the hydrophobic bulk limits solubility at low temps. Good for "salting out" hydrophobic impurities or as a co-solvent.
Water WaterInsoluble High

of water creates a massive energy barrier.

Solvent Selection Strategy

A. For Reaction Medium
  • Recommendation: Toluene or Dichloromethane (DCM) .

  • Reasoning: These solvents dissolve the starting material (4-cyclohexylcyclohexanol) and the product efficiently, ensuring homogenous kinetics. Toluene allows for higher reaction temperatures (reflux ~110°C) which drives oxidation reactions to completion.

B. For Extraction (Work-up)
  • Recommendation: Ethyl Acetate or MTBE .

  • Reasoning: These form distinct bilayers with water (used to wash away inorganic salts/oxidants). They have sufficient polarity to pull the ketone from the aqueous interface without dragging excessive water into the organic phase.

C. For Recrystallization (Purification)
  • Recommendation: Petroleum Ether (60-90°C fraction) or Hexane .

  • Alternative: Methanol/Water (90:10) for removing non-polar byproducts.

  • The "Oiling Out" Trap: Because the MP is near 40°C, if you saturate a solution at 60°C and cool it, the product may separate as a liquid oil before it crystallizes.

    • Solution: Use a solvent with a boiling point below the melting point of the solid (e.g., Pentane) OR seed the solution vigorously at 35°C.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Objective: To qualitatively determine the solubility limit for process design.

  • Preparation: Weigh 100 mg of 4-cyclohexylcyclohexanone into a 4 mL glass vial.

  • Solvent Addition: Add the test solvent in 100 µL increments at Room Temperature (25°C).

  • Observation: Vortex after each addition.

    • Dissolved < 500 µL: Highly Soluble (>200 mg/mL).

    • Dissolved 500 µL - 2 mL: Moderately Soluble (50-200 mg/mL).

    • Undissolved > 2 mL: Sparingly Soluble (<50 mg/mL).[2]

  • Thermal Stress: If insoluble at RT, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Recrystallization with "Oiling Out" Mitigation

Objective: To purify the solid without forming a biphasic oil/solvent mixture.

  • Dissolution: Dissolve crude solid in the minimum amount of Petroleum Ether or Heptane at 45°C. (Do not exceed 50°C to prevent degradation or excessive vaporization).

  • Filtration: Perform a hot filtration if insoluble particulates (catalyst residues) are present.

  • Seeding (Crucial Step): Allow the solution to cool to ~35°C. Add a tiny crystal of pure 4-cyclohexylcyclohexanone.

    • Why? This provides a nucleation template, bypassing the liquid-liquid phase separation (oiling out).

  • Slow Cooling: Place the flask in a water bath at 30°C and let it cool naturally to room temperature. Do not plunge into ice immediately.

  • Harvest: Once substantial crystals form (usually needles or plates), cool to 0°C for 30 minutes, then filter via vacuum.

Visualizing the Process Logic

Figure 1: Solubility Determination Workflow

This flowchart guides the researcher through the decision-making process for characterizing the solubility of the target molecule.

SolubilityWorkflow Start Start: 100mg Sample AddSolvent Add 100µL Solvent (25°C) Start->AddSolvent CheckDissolved Dissolved? AddSolvent->CheckDissolved HighSol High Solubility (Reaction Solvent) CheckDissolved->HighSol Yes (<500µL) Heat Heat to 50°C CheckDissolved->Heat No CheckHot Dissolved at 50°C? Heat->CheckHot RecrystCand Recrystallization Candidate CheckHot->RecrystCand Yes Insoluble Anti-Solvent Candidate CheckHot->Insoluble No

Caption: Logic flow for categorizing solvents based on thermal solubility behavior.

Figure 2: Purification Strategy Decision Tree

A decision matrix for choosing between distillation and crystallization based on purity and physical state.

PurificationStrategy Crude Crude Mixture (Post-Workup) PurityCheck Purity > 85%? Crude->PurityCheck Distill Vacuum Distillation (High Vac, <100°C) PurityCheck->Distill No (Too dirty) Cryst Recrystallization PurityCheck->Cryst Yes Distill->Cryst Distillate Solidifies SolventChoice Solvent Choice: Petroleum Ether Cryst->SolventChoice Seed Seed at 35°C (Prevent Oiling Out) SolventChoice->Seed Final Pure Solid (>98%) Seed->Final

Caption: Strategic pathway for purifying 4-Cyclohexylcyclohexanone, emphasizing the seeding step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41690, 4-Cyclohexylcyclohexanone. Retrieved from [Link]

  • Organic Syntheses. General procedures for recrystallization of low-melting cyclohexyl derivatives (Analogous protocols). Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Methodology utilized for parameter estimation).[1][3]

  • The Good Scents Company. 4-cyclohexyl cyclohexanone Material Safety and Properties. Retrieved from [Link]

Sources

4-Cyclohexylcyclohexanone chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Cyclohexylcyclohexanone: Structure, Stereochemistry, and Synthesis

Introduction

4-Cyclohexylcyclohexanone is a disubstituted cyclic ketone with the molecular formula C₁₂H₂₀O. It consists of a cyclohexanone ring where the hydrogen atom at the fourth carbon is replaced by a cyclohexyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of liquid crystals and as a structural scaffold in medicinal chemistry.[1] Understanding its nuanced three-dimensional structure and stereochemistry is paramount for its effective application in these fields. This guide provides a detailed exploration of the conformational landscape, spectroscopic characterization, and synthetic methodologies for 4-cyclohexylcyclohexanone, tailored for researchers and professionals in chemical and pharmaceutical development.

Identifier Value
CAS Number 92-68-2[2]
Molecular Formula C₁₂H₂₀O
Molecular Weight 180.29 g/mol
Synonyms [1,1'-Bicyclohexyl]-4-one, (1,1'-Bicyclohexyl)-4-one[3]

Chemical Structure and Isomerism

The fundamental structure of 4-cyclohexylcyclohexanone connects two saturated six-membered rings via a single carbon-carbon bond, with one ring containing a carbonyl functional group. The presence of a substituent on the cyclohexanone ring gives rise to configurational stereoisomers, specifically cis and trans isomers. These isomers are not interconvertible without breaking bonds.[4]

G Conformational Isomers of 4-Cyclohexylcyclohexanone cluster_trans Trans Isomer (More Stable) cluster_cis Cis Isomer (Less Stable) trans_eq Diequatorial (Highly Favored) trans_ax Diaxial (Highly Unfavored) trans_eq->trans_ax Ring Flip cis_ax_eq Axial-Equatorial (Cyclohexyl Equatorial - Favored) cis_eq_ax Equatorial-Axial (Cyclohexyl Axial - Unfavored) cis_ax_eq->cis_eq_ax Ring Flip trans_isomer Trans Isomer trans_isomer->trans_eq exists as cis_isomer Cis Isomer cis_isomer->cis_ax_eq exists as

Relative stabilities of cis and trans isomers.

Spectroscopic Characterization

The structural and stereochemical features of 4-cyclohexylcyclohexanone can be confirmed using standard spectroscopic techniques.

Technique Expected Observations
¹H NMR The chemical shift and coupling constants of the proton at C4 are diagnostic. In the more stable trans isomer, this proton is axial and will exhibit large axial-axial coupling constants (typically 8-12 Hz) with the adjacent axial protons on C3 and C5. In the cis isomer, this proton is equatorial and will show smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).
¹³C NMR The spectrum will show characteristic peaks for the carbonyl carbon (δ ≈ 210 ppm) and the two distinct cyclohexane rings. The number of signals can help confirm the symmetry of the dominant conformer. For a similar compound, 4-ethylcyclohexanone, distinct signals are observed for the carbons of the substituted ring. [5]
IR Spectroscopy A strong, sharp absorption band characteristic of a ketone C=O stretch is expected in the range of 1705-1725 cm⁻¹. For cyclohexanone itself, this peak appears around 1715 cm⁻¹. [6]
Mass Spectrometry The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would likely involve cleavage of the bond between the two rings and alpha-cleavage adjacent to the carbonyl group. [7][8]

Synthesis of 4-Cyclohexylcyclohexanone

A prevalent and reliable method for synthesizing 4-cyclohexylcyclohexanone is the oxidation of its corresponding alcohol, 4-cyclohexylcyclohexanol. [9]Various oxidizing agents can be employed, from classic chromium-based reagents to more modern, environmentally benign systems.

A green chemistry approach involves the use of hydrogen peroxide as a clean oxidant with a tungstate-based catalyst. [10]This method is efficient, produces water as the primary byproduct, and avoids the use of toxic heavy metals.

Experimental Protocol: Green Oxidation of 4-Cyclohexylcyclohexanol

This protocol is adapted from a patented method for the synthesis of related compounds. [10] Materials:

  • 4-Cyclohexylcyclohexanol (precursor) [9]* Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Phosphotungstic acid

  • Hydrogen peroxide (30% aqueous solution)

  • N-Methyl-2-pyrrolidone (NMP) as solvent

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine sodium tungstate dihydrate and phosphotungstic acid.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide to the catalyst mixture with stirring. The solution may change color (e.g., to faint yellow).

  • Substrate Addition: To the activated oxidant solution, add 4-cyclohexylcyclohexanol followed by the solvent, N-Methyl-2-pyrrolidone.

  • Reaction: Heat the reaction mixture to approximately 90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 5-6 hours.

  • Workup: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure 4-cyclohexylcyclohexanone.

G start 4-Cyclohexylcyclohexanol process1 Oxidation (H₂O₂, Na₂WO₄, Phosphotungstic Acid, NMP, 90°C) start->process1 process2 Aqueous Workup & Extraction (Ethyl Acetate) process1->process2 process3 Purification (Column Chromatography or Distillation) process2->process3 end 4-Cyclohexylcyclohexanone process3->end

Sources

Synthesis of 4-Cyclohexylcyclohexanone from 4-Phenylcyclohexanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 4-phenylcyclohexanone to 4-cyclohexylcyclohexanone is a critical synthetic node in the development of liquid crystal materials and advanced pharmaceutical intermediates. However, this transformation presents a fundamental kinetic dilemma: reducing an aromatic ring in the presence of an aliphatic ketone. Because the carbonyl group (


) is highly susceptible to catalytic hydrogenation, direct selective hydrogenation of the phenyl ring often fails, leading to over-reduction.

To ensure scientific integrity, high yield, and a self-validating workflow, this guide establishes the field-proven Two-Step Redox Sequence as the gold standard protocol. By intentionally driving the reaction to complete reduction and subsequently oxidizing the intermediate, researchers can bypass complex catalytic bottlenecks and achieve pristine product purity.

Mechanistic Rationale: The Kinetic Dilemma

The fundamental challenge in synthesizing 4-cyclohexylcyclohexanone directly from 4-phenylcyclohexanone lies in the disparate activation energies required for heterogeneous catalysis. The


-bond of the aliphatic ketone coordinates rapidly with standard transition metal surfaces (e.g., Palladium or Platinum), resulting in a low activation barrier for reduction. Conversely, the stable aromatic sextet of the phenyl ring requires significantly higher energy and prolonged hydrogen exposure to saturate.

Attempting to selectively hydrogenate the phenyl ring while leaving the ketone intact typically results in the premature reduction of the ketone to a secondary alcohol.

Kinetics H Catalytic Hydrogenation (H2 + Metal Surface) K Ketone Group (C=O) Reduction to Alcohol H->K Fast Kinetics (Lower Activation Energy) A Aromatic Ring (Phenyl) Reduction to Cyclohexyl H->A Slow Kinetics (Higher Activation Energy)

Caption: Kinetic competition between ketone and phenyl ring reduction during hydrogenation.

The Self-Validating Workflow: Two-Step Redox Synthesis

To circumvent kinetic limitations, the most authoritative methodology is a two-step process: complete hydrogenation followed by selective oxidation. This protocol is self-validating; the intermediate forms a distinct cis/trans diastereomeric mixture that is analytically distinct, which is then elegantly converged into a single, unified ketone product in the final step[1].

SynthesisPathway A 4-Phenylcyclohexanone (Starting Material) B 4-Cyclohexylcyclohexanol (Intermediate Mixture) A->B Step 1: Complete Hydrogenation (Rh/C or Ru/C, H2) C 4-Cyclohexylcyclohexanone (Target Product) A->C Direct Hydrogenation (Pd/C + Lewis Acid) *Prone to Over-reduction* B->C Step 2: Selective Oxidation (Jones Reagent or PCC)

Caption: Synthetic pathways for 4-cyclohexylcyclohexanone from 4-phenylcyclohexanone.

Step 1: Complete Catalytic Hydrogenation to 4-Cyclohexylcyclohexanol

Causality of Catalyst Choice: While Palladium on Carbon (Pd/C) is ubiquitous, it is prone to inducing hydrogenolysis (cleavage of the


 bond) under the harsh conditions required to reduce the phenyl ring. Therefore, are the authoritative choices. They aggressively saturate aromatic rings at moderate pressures while preserving the integrity of the carbon-oxygen single bond[2].

Step-by-Step Protocol:

  • Preparation: In a high-pressure Parr reactor, dissolve 4-phenylcyclohexanone (

    
    , 
    
    
    
    ) in
    
    
    of absolute ethanol or
    
    
    -amyl alcohol.
  • Catalyst Addition: Add

    
     of 
    
    
    
    Rh/C (approx.
    
    
    Rh). Safety Note: Purge the vessel with inert nitrogen gas three times before introducing hydrogen.
  • Reaction: Pressurize the reactor with

    
     gas to 
    
    
    
    (
    
    
    ) and heat the mixture to
    
    
    under vigorous mechanical stirring.
  • Monitoring: Maintain pressure and temperature for 12–18 hours until hydrogen uptake ceases.

  • Workup: Cool the reactor, safely vent the hydrogen, and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Rh/C catalyst.

  • Isolation: Concentrate the filtrate in vacuo to yield 4-cyclohexylcyclohexanol as a viscous, colorless oil (a mixture of cis and trans isomers).

Step 2: Selective Oxidation to 4-Cyclohexylcyclohexanone

Causality of Reagent Choice: The intermediate alcohol must be oxidized back to a ketone without cleaving the newly formed aliphatic rings. Pyridinium Chlorochromate (PCC) or the classical provides highly controlled, self-terminating oxidation that converges both cis and trans isomers of the alcohol into the singular target ketone[3].

Step-by-Step Protocol (PCC Method):

  • Preparation: Suspend 4-cyclohexylcyclohexanol (

    
    , 
    
    
    
    ) and
    
    
    of Celite in
    
    
    of anhydrous dichloromethane (
    
    
    )[4].
  • Oxidation: Cool the suspension to

    
     in an ice bath. Slowly add PCC (
    
    
    
    ,
    
    
    ) in portions.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 14 hours. The reaction mixture will turn a dark, tarry brown as the chromium reduces.

  • Workup: Dilute the mixture with

    
     of diethyl ether to precipitate chromium salts. Filter the entire suspension through a short pad of silica gel, washing thoroughly with a Hexane/Ethyl Acetate (
    
    
    
    ) mixture.
  • Isolation: Concentrate the clear filtrate in vacuo to yield pure 4-cyclohexylcyclohexanone as a white crystalline solid.

Alternative Workflow: Direct Selective Hydrogenation (Advanced)

For highly specialized industrial applications where a two-step process is economically unviable, direct selective hydrogenation can be achieved using a dual-supported bifunctional catalyst .

By combining Palladium nanoparticles with a strong Lewis acid (e.g.,


), the Lewis acid coordinates directly to the lone pairs of the carbonyl oxygen. This coordination sterically and electronically shields the 

bond from the Palladium surface, effectively shutting down the fast ketone reduction kinetics and forcing the catalyst to [5].

Note: This protocol requires strictly anhydrous conditions and compressed


 or inert solvents to prevent the Lewis acid from quenching.

Quantitative Data & Yield Comparison

The following table summarizes the operational metrics between the standard two-step redox method and the advanced direct hydrogenation method.

ParameterTwo-Step Redox Method (Rh/C

PCC)
Direct Hydrogenation (Pd/C +

)
Overall Yield 85% – 92% 60% – 75%
Purity (GC-MS) > 99% (Isomer convergence)~ 90% (Risk of over-reduction)
Regioselectivity Absolute (Controlled by oxidation)High (Dependent on Lewis acid stability)
Catalyst Cost High (Rhodium)Moderate (Palladium + Aluminum)
Scalability Excellent (Bench to Pilot scale)Difficult (Moisture sensitivity)

Analytical Validation (Self-Validating Markers)

To ensure the integrity of the synthesis, the protocol must be validated at each node using spectroscopic markers:

  • Validation of Step 1 (Alcohol Intermediate):

    • 
       NMR:  Complete disappearance of aromatic protons (
      
      
      
      
      
      ). Appearance of a broad multiplet corresponding to the carbinol proton (
      
      
      ) at
      
      
      
      
      .
    • FT-IR: Disappearance of the sharp

      
       stretch (
      
      
      
      ) and appearance of a broad
      
      
      stretch (
      
      
      ).
  • Validation of Step 2 (Final Ketone Product):

    • 
       NMR:  Disappearance of the carbinol proton. The spectrum will show exclusively aliphatic multiplets (
      
      
      
      
      
      ).
    • FT-IR: Complete disappearance of the broad

      
       stretch and the triumphant return of a strong, sharp 
      
      
      
      stretch at
      
      
      , confirming the self-validating convergence of the protocol.

References

  • Title: Selective phenol hydrogenation to cyclohexanone over a dual supported Pd-Lewis acid catalyst | Source: nih.gov | URL: [Link]

  • Title: The Journal of Organic Chemistry 1972 Volume.37 No.18 | Source: dss.go.th | URL: [Link]

  • Title: Hydrogenation Methods | Source: mdma.ch | URL: [Link]

  • Title: 平成 26 年度 博士学位論文 糖代謝関連疾患治療を目指した低分子化合物の創製研究 (Doctoral Dissertation) | Source: nii.ac.jp | URL: [Link]

Sources

The Discovery, Synthesis, and Application of 4-Cyclohexylcyclohexanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclohexylcyclohexanone (CAS 92-68-2) is a highly versatile bicyclic ketone that serves as a critical intermediate in advanced organic synthesis. Characterized by its rigid structural geometry and reactive carbonyl center, it has become a foundational building block across multiple scientific domains. From its historical origins in the exploration of biphenyl reduction to its modern applications in the synthesis of immunomodulatory pharmaceuticals, stereoselective biocatalysis, and nematic liquid crystals, this compound bridges the gap between fundamental organic chemistry and applied materials science.

This whitepaper provides an in-depth technical analysis of 4-Cyclohexylcyclohexanone, detailing its historical discovery, physicochemical properties, validated synthetic protocols, and downstream applications.

Historical Discovery and Synthetic Evolution

The historical discovery and isolation of 4-Cyclohexylcyclohexanone were driven by early efforts to understand the stereochemistry of bicyclic systems and the catalytic reduction of biphenyl compounds. A seminal milestone in its synthetic history was documented in the Journal of Organic Chemistry (1972), which established a reliable two-step procedure for its preparation from p-phenylphenol[1].

Early synthetic chemists faced significant challenges in selectively reducing aromatic rings without over-reducing the resulting functional groups. The breakthrough came via a high-pressure catalytic hydrogenation of p-phenylphenol using a palladium-on-carbon (Pd/C) catalyst. This yielded a mixture of cyclohexylcyclohexanol isomers. To achieve the target ketone, the researchers employed a Jones Oxidation —a highly selective method that converts secondary alcohols to ketones without cleaving the robust bicyclic carbon skeleton[1].

Because the resulting product mixture contained unreacted alcohols and other non-carbonyl impurities, the researchers utilized Girard's Reagent T for purification. This reagent selectively forms a water-soluble hydrazone with the ketone, allowing impurities to be washed away with organic solvents before the pure ketone is regenerated via acid hydrolysis[1].

SynthesisWorkflow A p-Phenylphenol (Aromatic Precursor) B Catalytic Hydrogenation Pd/C, H₂, 1500 psi, 150°C A->B C 4-Cyclohexylcyclohexanol (Mixed Isomers) B->C D Jones Oxidation CrO₃, H₂SO₄, Acetone C->D E Crude Ketone Mixture D->E F Purification Girard's Reagent T E->F G 4-Cyclohexylcyclohexanone (Pure, mp 27-28°C) F->G

Caption: Workflow for the classical two-step synthesis of 4-Cyclohexylcyclohexanone from p-phenylphenol.

Physicochemical Properties & Mechanistic Profiling

Understanding the physical and computational chemical data of 4-Cyclohexylcyclohexanone is essential for predicting its behavior in multi-phase reactions and biological assays. The compound's lipophilicity (XLogP3-AA of 3.4) makes it highly soluble in organic solvents but necessitates phase-transfer catalysts or biphasic systems for aqueous reactions[2].

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Relevance
CAS Number 92-68-2Unique chemical identifier[2].
Molecular Formula C12H20ODefines the bicyclic aliphatic structure[2].
Molecular Weight 180.29 g/mol Used for precise stoichiometric calculations[2].
Melting Point 27–28 °CIndicates a low-melting solid; requires temperature control during isolation[1].
XLogP3-AA 3.4High lipophilicity; dictates extraction solvent choices (e.g., ethers, alkanes)[2].
Topological Polar Surface Area 17.1 ŲLow TPSA confirms limited hydrogen-bonding capacity (only one H-bond acceptor)[2].
Heavy Atom Count 13Computational metric for molecular complexity (Complexity: 170)[2].

Advanced Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice and include self-validating quality control steps.

Protocol 1: Classical Two-Step Synthesis from p-Phenylphenol

This protocol reconstructs the foundational 1972 methodology for synthesizing 4-Cyclohexylcyclohexanone[1].

Step-by-Step Methodology:

  • Catalytic Hydrogenation: Suspend p-phenylphenol in a suitable inert solvent (e.g., ethanol) with a 10% Palladium on Carbon (Pd/C) catalyst. Pressurize the reactor with hydrogen gas to 1500 psi and heat to 150 °C until hydrogen uptake ceases.

    • Causality: The aromatic rings of biphenyl systems possess high resonance energy. The extreme pressure (1500 psi) and temperature (150 °C) are strictly required to overcome this activation barrier and achieve complete saturation to the dicyclohexyl system[1].

  • Jones Oxidation: Cool the resulting 4-cyclohexylcyclohexanol mixture to 0 °C. Slowly add Jones Reagent (CrO₃ dissolved in aqueous H₂SO₄) dropwise while maintaining vigorous stirring in acetone.

    • Causality: Acetone serves as both a solvent and a sacrificial reductant to prevent over-oxidation. The acidic environment ensures the rapid, selective oxidation of the secondary alcohol to a ketone without causing carbon-carbon bond cleavage.

  • Purification via Girard's Reagent T: React the crude ketone mixture with Girard's Reagent T in the presence of acetic acid. Extract the aqueous phase with diethyl ether to remove unreacted alcohols. Hydrolyze the aqueous phase with mineral acid to regenerate the ketone, followed by a final ether extraction.

    • Causality: Bicyclic alcohols and ketones have nearly identical boiling points, rendering fractional distillation ineffective. Girard's Reagent T selectively forms a water-soluble hydrazone with the carbonyl group, allowing physical phase separation of impurities[1].

Validation & Quality Control:

  • Melting Point: The final isolated product must exhibit a sharp melting point of 27–28 °C[1].

  • IR Spectroscopy: Confirm the presence of a strong carbonyl stretch (~1710 cm⁻¹) and the complete absence of hydroxyl stretching (~3300 cm⁻¹).

Protocol 2: Stereoselective Cyanohydrin Formation (Biocatalysis)

Traditional chemical additions of hydrocyanic acid to substituted cyclic ketones lack stereoselectivity. This protocol utilizes oxynitrilase enzymes to achieve high enantiomeric excess[3].

Step-by-Step Methodology:

  • Enzyme Immobilization: Adsorb (R)-oxynitrilase onto a cellulose matrix that has been pre-swollen in a 20 mM sodium citrate buffer adjusted to pH 3.3.

    • Causality: A pH of 3.3 is critical. It maintains the structural integrity of the enzyme while actively suppressing the non-enzymatic, racemic background reaction of HCN addition, which accelerates at higher pH levels[3].

  • Biphasic Reaction Setup: Suspend the immobilized enzyme in diisopropyl ether. Add 4-Cyclohexylcyclohexanone (substrate) and a 4-fold molar excess of hydrocyanic acid (HCN).

    • Causality: Diisopropyl ether acts as an ideal organic phase because it is immiscible with water, preventing the degradation of the water-sensitive cyanohydrin product while keeping the highly lipophilic ketone in solution[3].

  • Incubation: Stir the mixture at room temperature (0 °C to 40 °C) until the reaction reaches completion (monitored via TLC).

  • Product Isolation: Filter off the immobilized enzyme and evaporate the organic solvent under reduced pressure to yield the optically active cyclohexylcyanohydrin.

Validation & Quality Control:

  • Chiral Gas Chromatography: Acetylate the product using dimethylaminopyridine and acetic anhydride. Analyze via chiral GC to confirm the isomer ratio and validate the stereoselectivity of the enzymatic pocket[3].

Applications in Drug Development and Materials Science

4-Cyclohexylcyclohexanone's unique bicyclic framework makes it a highly sought-after precursor in both pharmacology and materials engineering.

Pharmaceutical Intermediates: Immunomodulatory Azaspiranes

In drug development, 4-Cyclohexylcyclohexanone is utilized to synthesize azaspiranes , a class of compounds exhibiting potent immunomodulatory and anti-arthritic activity[4]. The ketone undergoes complex condensation and Mannich-type reactions to form a spirocyclic core (e.g., N-dialkylaminoalkylazaspiroalkanes)[4][5].

  • Mechanism of Action: These azaspirane derivatives have been shown to suppress primary and secondary lesions in adjuvant-induced arthritis models. The rigid cyclohexyl substitution provided by the starting ketone is hypothesized to enhance the lipophilicity and target-binding affinity of the resulting drug molecule[4].

Materials Science: Nematic Liquid Crystals

The compound is a critical starting material for the synthesis of liquid crystal benzene derivatives used in optical displays[6].

  • Synthetic Pathway: 4-Cyclohexylcyclohexanone is reacted with a 4-substituted-phenylmagnesium bromide (Grignard reagent) to form a tertiary alcohol. This intermediate is dehydrated using potassium hydrogen sulphate to yield a cyclohexene derivative.

  • Stereochemical Tuning: The double bond is catalytically reduced using Raney nickel. Repeated recrystallization from ethanol is employed to isolate the thermodynamically stable trans-form. This trans-configuration is absolutely critical, as it provides the linear, rod-like molecular geometry required for molecules to pack efficiently into the nematic liquid crystal phase[6].

Applications Root 4-Cyclohexylcyclohexanone (CAS 92-68-2) Pharma Pharmaceutical Intermediates Root->Pharma MatSci Materials Science Root->MatSci Biocat Biocatalysis & Enzymology Root->Biocat Aza Immunomodulatory Azaspiranes (Anti-arthritic agents) Pharma->Aza Bicyclo Bicycloalkanones (Pharmacological agents) Pharma->Bicyclo Liq Liquid Crystal Derivatives (Displays & Optics) MatSci->Liq Cyano Stereoselective Cyanohydrins (via Oxynitrilase) Biocat->Cyano

Caption: Key downstream applications of 4-Cyclohexylcyclohexanone in various scientific fields.

Toxicology and Safety Profile

As a highly reactive carbonyl compound, 4-Cyclohexylcyclohexanone requires stringent laboratory safety protocols.

  • GHS Classification: It is classified under Category 1 for Serious Eye Damage (Hazard Statement H318)[2].

  • Handling Protocols: Researchers must wear protective gloves, chemical-resistant clothing, and full face/eye protection (P280).

  • Emergency Response: In the event of ocular exposure, protocols mandate immediate and continuous rinsing with water for several minutes, removal of contact lenses, and immediate consultation with a poison center or physician (P305+P351+P338+P310)[2].

References

  • Title: The Journal of Organic Chemistry 1972 Volume.37 No.
  • Source: guidechem.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Title: United States Patent Office (Bicycloalkanones)
  • Source: google.com (Google Patents)

Sources

Technical Whitepaper: Advanced Handling, Safety Protocols, and Methodologies for 4-Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Cyclohexylcyclohexanone (CAS: 92-68-2)

Abstract

4-Cyclohexylcyclohexanone is a bicyclic, non-aromatic ketone utilized extensively as a synthetic intermediate in drug discovery and as a specialized flavor and fragrance agent. Due to its unique physicochemical properties—specifically its near-room-temperature melting point and high lipophilicity—standard laboratory handling procedures are often insufficient. This whitepaper provides an authoritative, in-depth guide to the safety, handling, and synthesis of 4-Cyclohexylcyclohexanone, grounded in mechanistic reasoning and self-validating experimental protocols.

Physicochemical Profiling and Structural Implications

Understanding the physical properties of 4-Cyclohexylcyclohexanone is critical for designing effective storage and handling protocols. The compound's high lipophilicity and specific phase-transition temperatures dictate its behavior in both biological systems and synthetic workflows 1.

The following table summarizes its quantitative data alongside the mechanistic implications for laboratory handling:

PropertyValueMechanistic Implication for Handling & Safety
CAS Number 92-68-2Unique identifier for accurate Safety Data Sheet (SDS) retrieval.
Molecular Weight 180.29 g/mol Moderate molecular weight; sufficiently volatile to pose inhalation risks if heated to decomposition.
Melting Point 29.2 °CCritical: Melts just above standard room temperature. The compound frequently transitions between solid and liquid states, causing vapor expansion and pressure build-up in sealed containers.
Boiling Point 70-72 °C (at 0.1 Torr)High boiling point at standard pressure. Purification via distillation requires a high-vacuum setup to prevent thermal degradation.
Density ~0.984 g/cm³Slightly less dense than water. During aqueous workups, it will partition into the upper organic layer, complicating phase separations if emulsions form.
XLogP3 3.7Highly lipophilic. Rapidly absorbs through lipid bilayers and standard latex gloves, necessitating advanced PPE.

Toxicological Profile & Hazard Mitigation

As a Senior Application Scientist, it is imperative to move beyond simply reading hazard codes and instead understand the biological causality behind them.

Toxicity and Environmental Impact: 4-Cyclohexylcyclohexanone is classified under the Globally Harmonized System (GHS) with the hazard statement H411: Toxic to aquatic life with long lasting effects 2. Its high XLogP3 value (3.7) indicates that it easily bioaccumulates in aquatic organisms by partitioning into their fatty tissues.

Dermal and Inhalation Risks: While only mildly toxic by ingestion, the compound emits acrid smoke and irritating vapors when heated to decomposition. Due to its lipophilicity, standard nitrile gloves offer limited breakthrough times during prolonged exposure.

Mitigation Strategy:

  • PPE: Utilize heavy-duty fluoroelastomer (e.g., Viton) or double-layered nitrile gloves when handling concentrated stock solutions.

  • Storage: Store at 2-8 °C under an inert argon atmosphere. This prevents the auto-oxidation of the alpha-carbon (a common degradation pathway for ketones) and mitigates the pressure build-up caused by its 29.2 °C phase-cycling.

Experimental Workflow: Synthesis & Isolation

The following protocol details the synthesis of 4-Cyclohexylcyclohexanone via the oxidation of 4-cyclohexylcyclohexanol. This method is adapted from established literature utilizing Jones reagent or similar oxidant systems 3. The protocol is designed as a self-validating system , ensuring the researcher can visually and chemically confirm success at each step.

Step-by-Step Methodology: Oxidation of 4-Cyclohexylcyclohexanol

Step 1: Preparation of the Oxidant (Jones Reagent)

  • Action: Dissolve 26.7 g of Chromium(VI) oxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄), then dilute with water to a final volume of 100 mL.

  • Causality: The highly acidic environment is required to generate the active chromic acid species (H₂CrO₄), which is the true oxidizing agent.

Step 2: Substrate Dissolution and Temperature Control

  • Action: Dissolve 10 mmol of 4-cyclohexylcyclohexanol in 20 mL of HPLC-grade acetone in a round-bottom flask. Submerge the flask in an ice-water bath to maintain 0 °C.

  • Causality: Acetone serves a dual purpose: it acts as a solvent and as a sacrificial reductant that prevents the over-oxidation of the product. The 0 °C bath controls the highly exothermic nature of the oxidation.

Step 3: Titration and Self-Validating Reaction Monitoring

  • Action: Add the Jones reagent dropwise via an addition funnel.

  • Self-Validation: The reaction mixture will immediately turn from the bright orange of Cr(VI) to the opaque green of Cr(III). Continue addition until a faint, persistent orange tint remains in the solution. This color shift acts as an internal, visual indicator that all the alcohol substrate has been consumed.

Step 4: Quenching and Phase Separation

  • Action: Add 2 mL of isopropyl alcohol to quench any unreacted oxidant (the solution will turn completely green). Dilute with 50 mL of water and extract with diethyl ether (3 x 30 mL).

  • Causality: Isopropyl alcohol is readily oxidized to acetone, safely neutralizing the toxic Cr(VI) to Cr(III) before disposal.

Step 5: Analytical Validation and Purification

  • Action: Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation: Monitor the crude product via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate system. The disappearance of the starting material (lower Rf) and the appearance of the ketone (higher Rf) validates the conversion. Because the ketone is UV-inactive, visualize the plate using a phosphomolybdic acid (PMA) stain, which will reveal the product as a dark blue spot upon heating.

  • Purification: Purify via vacuum distillation, collecting the fraction boiling at 70-72 °C at 0.1 Torr 4.

Safety & Decontamination Workflow

In the event of a spill, the physical state of 4-Cyclohexylcyclohexanone (solid vs. liquid) dictates the response. The following logical relationship diagram outlines the mandatory decontamination pathway.

G Start Spill Detected: 4-Cyclohexylcyclohexanone Assess Assess Volume & Phase (Solid < 29°C / Liquid > 29°C) Start->Assess PPE Don Advanced PPE (Fluoroelastomer gloves, Respirator) Assess->PPE Contain Containment (Use non-combustible absorbent) PPE->Contain Ventilate Increase Fume Hood Ventilation PPE->Ventilate Dispose Dispose as Hazardous Aquatic Toxin (H411) Contain->Dispose Ventilate->Dispose

Figure 1: Emergency response and decontamination workflow for 4-Cyclohexylcyclohexanone.

References

  • ChemicalBook. "4-CYCLOHEXYLCYCLOHEXANONE CAS#: 92-68-2 Properties." ChemicalBook, 2026.
  • Guidechem. "4-CYCLOHEXYLCYCLOHEXANONE 92-68-2 Toxicity & SDS." Guidechem, 2026.
  • Karl, C. L., et al. "Synthesis and Irradiation of 2,4,4,5-Tetramethylbicyclo[4.2.0]octa-1,5-dien-3-one." The Journal of Organic Chemistry, Vol. 37, No. 18, 1972.
  • The Royal Society of Chemistry. "Rhodium on Carbon-Catalyzed Hydrogen Scavenger- and Oxidant-free Dehydrogenation of Alcohols in Aqueous Media." RSC, 2026.

Sources

Theoretical and Computational Profiling of 4-Cyclohexylcyclohexanone: A Comprehensive Guide for Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclohexylcyclohexanone (CAS 92-68-2) is a versatile bicyclic ketone utilized extensively as a scaffold in fragrance chemistry, materials science, and pharmaceutical intermediate synthesis[1]. Because of its unique structural topology—two cyclohexane rings connected by a single rotatable C-C bond—understanding its conformational dynamics and electronic properties is critical for predicting its reactivity.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic structural reporting. Here, we will dissect the causality behind the computational methodologies used to profile 4-cyclohexylcyclohexanone, providing a self-validating Density Functional Theory (DFT) protocol, spectroscopic benchmarking, and toxicological profiling.

Structural Intricacies and Conformational Dynamics

4-Cyclohexylcyclohexanone (C₁₂H₂₀O) consists of a cyclohexanone ring substituted at the C4 position with a bulky cyclohexyl group[1]. The fundamental chemical behavior of this molecule is dictated by conformational locking .

In a standard unsubstituted cyclohexanone, the ring rapidly undergoes chair-chair interconversion. However, the introduction of the C4-cyclohexyl group dramatically alters this dynamic. The A-value (conformational free energy) of a cyclohexyl group is exceptionally high (approx. 2.1–2.2 kcal/mol). If the cyclohexyl group occupies the axial position, it suffers from severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions of the ketone ring. Consequently, the molecule is "locked" into a conformation where the cyclohexyl group exclusively occupies the equatorial position (>99% population at standard temperature and pressure).

Conformers Eq Equatorial Conformer (Global Minimum) Ax Axial Conformer (Local Minimum) Eq->Ax Ring Inversion (TS ≈ 10.5 kcal/mol)

Thermodynamic equilibrium between equatorial and axial conformers.

Causality in Reactivity

This conformational locking directly dictates the molecule's stereoselective reactivity. For instance, during the reduction of 4-cyclohexylcyclohexanone using Sodium Borohydride (NaBH₄), the rigid equatorial positioning of the C4 substituent forces the incoming hydride to attack predominantly from the less sterically hindered axial face[2]. This yields trans-4-cyclohexylcyclohexanol (the equatorial alcohol) as the major thermodynamic product.

Reduction Ketone 4-Cyclohexylcyclohexanone AxialAttack Axial Hydride Attack Ketone->AxialAttack NaBH4 EqAttack Equatorial Hydride Attack Ketone->EqAttack NaBH4 TransAlc trans-Alcohol (Major) AxialAttack->TransAlc CisAlc cis-Alcohol (Minor) EqAttack->CisAlc

Stereoselective reduction pathways of 4-cyclohexylcyclohexanone via NaBH4.

The Self-Validating Computational Protocol

To accurately model the electronic and thermodynamic properties of 4-cyclohexylcyclohexanone, a rigorous, self-validating computational workflow must be employed. The following protocol utilizes Density Functional Theory (DFT) and is designed to prevent false-positive convergence (e.g., optimizing to a saddle point instead of a true minimum).

Step-by-Step Methodology
  • Conformational Sampling (Molecular Mechanics):

    • Action: Perform a Monte Carlo multiple-minimum (MCMM) conformational search using the MMFF94 force field.

    • Causality: The rotatable C-C bond connecting the two rings generates multiple rotamers. MMFF94 efficiently screens this conformational space to identify the lowest-energy rotamer of the equatorial conformer before spending expensive quantum mechanical (QM) resources.

  • Pre-Optimization (Semi-Empirical):

    • Action: Optimize the lowest-energy MMFF94 structures using the PM6 semi-empirical method.

    • Causality: PM6 smooths out steric clashes and provides a superior starting geometry for DFT, significantly reducing SCF (Self-Consistent Field) convergence cycles.

  • DFT Geometry Optimization:

    • Action: Optimize the geometry using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.

    • Causality: B3LYP offers an optimal balance between computational cost and accuracy for organic ketones. The inclusion of diffuse functions (++) is mandatory to accurately model the electron density of the oxygen lone pairs on the carbonyl group. Polarization functions (d,p) are required to handle the angular momentum of the sp³ hybridized carbons in the bicyclic framework.

  • Frequency Calculation & Protocol Validation (Critical Step):

    • Action: Run a vibrational frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Validation Logic:This makes the system self-validating. If the calculation yields zero imaginary frequencies, the structure is confirmed as a true local minimum. If one or more imaginary frequencies are present, the structure is a transition state; the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

  • Solvation Modeling:

    • Action: Apply the Solvation Model based on Density (SMD) for implicit solvation (e.g., in Chloroform or Water).

    • Causality: SMD is superior to standard PCM (Polarizable Continuum Model) for calculating accurate free energies of solvation, which is vital for predicting NMR shifts or mapping electrostatic potentials (ESP) in realistic laboratory conditions.

Workflow A 1. Conformational Search (MMFF94 Force Field) B 2. Pre-Optimization (Semi-empirical PM6) A->B C 3. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D 4. Vibrational Frequencies (ZPE & Minima Validation) C->D E 5. Electronic Properties (HOMO/LUMO, ESP, NMR) D->E

Step-by-step computational workflow for 4-cyclohexylcyclohexanone analysis.

Quantitative Data and Spectroscopic Benchmarking

Based on foundational chemical databases and computational predictions, the physicochemical and spectroscopic parameters of 4-cyclohexylcyclohexanone are summarized below.

Table 1: Physicochemical and Structural Parameters
PropertyValueSource
Molecular Formula C₁₂H₂₀O[1]
Molecular Weight 180.29 g/mol [1]
Exact Mass 180.1514 Da[3]
Topological Polar Surface Area (TPSA) 17.07 Ų[1]
LogP (Predicted) 3.326[1]
Rotatable Bonds 1[1]
Ion Mobility-Mass Spectrometry (IM-MS) Predictions

Collision Cross Section (CCS) values are increasingly used alongside mass-to-charge (m/z) ratios to improve the confidence of molecular identification in complex mixtures. Theoretical CCS values for 4-cyclohexylcyclohexanone adducts have been computationally derived using CCSbase predictive models[3].

Table 2: Predicted Ion Mobility Collision Cross Section (CCS)
Adductm/zPredicted CCS (Ų)
[M+H]⁺ 181.15869142.7
[M+Na]⁺ 203.14063145.1
[M-H]⁻ 179.14413147.6
[M+NH₄]⁺ 198.18523162.0
Data sourced from PubChemLite CCSbase predictions[3].

Toxicological Profiling and ADMET Implications

For drug development professionals utilizing 4-cyclohexylcyclohexanone as a synthetic building block, understanding its baseline toxicological profile is paramount. The compound has been subjected to high-throughput in vitro screening as part of the US Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP) and ToxCast initiatives[4][5].

Table 3: In Vitro Toxicity & Endocrine Profiling
Assay TargetActivity/ScoreInterpretation
Estrogen Receptor (ER) Agonist (AUC) 0.0491Inactive / Background Noise
General Cytotoxicity (LogAC50) 0.04Non-cytotoxic at standard ranges

Causality in Drug Design: The near-zero AUC score (0.0491) in ER agonist assays indicates that the 4-cyclohexylcyclohexanone scaffold lacks the necessary pharmacophore features (such as appropriately spaced phenolic hydroxyls) to bind to estrogen receptors[5]. Furthermore, its low cytotoxicity profile[4] validates its safety as a chemically inert lipophilic core, making it an excellent candidate for incorporation into larger Active Pharmaceutical Ingredients (APIs) where increased lipophilicity (LogP = 3.326) is desired without introducing off-target endocrine disruption.

References

  • Global Substance Registration System (GSRS) - NIH. "4-CYCLOHEXYLCYCLOHEXANONE - Overview, Chemical Structure, and Identifiers." Available at:[Link]

  • [3] PubChemLite. "4-cyclohexylcyclohexanone (C12H20O) - Predicted Collision Cross Section (CCS)." Available at:[Link]

  • [4] National Institutes of Health (NIH) PMC. "Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space." Available at:[Link]

  • [5] US Environmental Protection Agency (EPA). "Endocrine Disruptor Screening Program (EDSP) Estrogen Receptor Bioactivity." Available at:[Link]

  • [2] The Journal of Organic Chemistry. "Correlations with Rates of Sodium Borohydride Reduction of Cyclohexanones." Available at:[Link]

Sources

Methodological & Application

Use of 4-Cyclohexylcyclohexanone as a fragrance ingredient.

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Application Note is designed for research scientists and formulation chemists. It synthesizes chemical engineering protocols with olfactory science to provide a comprehensive guide on 4-Cyclohexylcyclohexanone .

Functional Class: Fragrance Ingredient / Floral-Orris Builder CAS Number: 92-68-2 Version: 2.0 (Scientific & Industrial Use)[1]

Part 1: Executive Summary & Chemical Identity[1]

4-Cyclohexylcyclohexanone is a bicyclic ketone valued in modern perfumery for its ability to bridge fresh, ozonic top notes with substantive woody-floral base notes.[1] Unlike its alkyl-substituted analogs (e.g., Orivone or p-tert-butylcyclohexanone), this molecule offers a cleaner, "transparent" floral profile with distinct orris and cyclamen nuances, devoid of heavy phenolic or dirty animalic undertones.[1]

Physicochemical Profile
PropertyValueTechnical Significance
Molecular Structure Bicyclohexyl-4-oneHigh stability; resistant to oxidation compared to aldehydes.[1]
Molecular Weight 180.29 g/mol Mid-range volatility; functions as a Heart-Base note.[1]
LogP (o/w) ~3.33 (est.)[1]Hydrophobic; excellent substantivity on fabric/hair.[1]
Vapor Pressure 0.003 mmHg @ 25°CLow volatility ensures long-lasting tenacity (>300 hours on blotter).[1][2]
Flash Point > 100°CSafe for standard cosmetic manufacturing processes.[1]
Solubility Soluble in Ethanol, DPG, DEPInsoluble in water; requires solubilizers for aqueous media.

Part 2: Olfactory Evaluation Protocol

Objective: To accurately characterize the sensory profile and evaporation curve of 4-Cyclohexylcyclohexanone against industry standards.

Sensory Profile[1]
  • Primary Descriptors: Floral, Orris, Cyclamen.[2][3]

  • Secondary Nuances: Ozone, Fresh-Woody, slightly Earthy (clean).[1]

  • Impact: Medium intensity, high diffusion.[1][4]

Evaluation Methodology

Reagents:

  • Test Material: 4-Cyclohexylcyclohexanone (Purity >98%).[1]

  • Solvent: Dipropylene Glycol (DPG) or Ethanol (Perfumer’s Grade).[1]

  • Control: Alpha-Ionone (for Orris reference) and Hydroxycitronellal (for Muguet/Cyclamen reference).[1]

Protocol:

  • Dilution: Prepare a 10% w/w solution of the test material in DPG. Pure material is often too tenacious to evaluate the nuance accurately.[1]

  • Blotter Preparation: Dip a sterile smelling strip (0.5 cm depth) into the solution. Label with time and date.

  • Time-Point Analysis:

    • T=0 (Top Note): Assess immediately. Look for the "Ozone/Fresh" lift.[1][2]

    • T=1 Hour (Heart Note): Assess the bloom. The "Cyclamen/Orris" character should be dominant.

    • T=24 Hours (Base Note): Assess tenacity. The "Woody/Clean" backbone should remain without souring.[1]

Expert Insight: 4-Cyclohexylcyclohexanone exhibits a "push-pull" effect.[1] It lifts citrus top notes (due to its ozonic facet) while anchoring floral hearts (due to its heavy molecular weight).[1] It is an excellent fixative for "transparent" floral accords where traditional musks might be too opaque.[1]

Part 3: Green Synthesis Protocol (Oxidation Route)[1]

Context: Traditional oxidation of cyclohexanols often uses Chromium (VI) (Jones Reagent), which is toxic and environmentally hazardous. The following protocol utilizes a Green Chemistry approach using Hydrogen Peroxide and a Tungstate catalyst, suitable for modern sustainable labs.

Reaction Scheme

[1]
Step-by-Step Methodology

Scale: Laboratory Bench (0.1 mol scale)

Reagents:

  • Substrate: 4-Cyclohexylcyclohexanol (18.2 g, 0.1 mol).[1]

  • Oxidant: Hydrogen Peroxide (30% aq.[1] solution, 34 g).

  • Catalyst System: Sodium Tungstate Dihydrate (2.3 g) + Phosphotungstic Acid (2.0 g).[1][5]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Toluene (if phase transfer is preferred).[1]

Procedure:

  • Catalyst Activation: In a 250 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve Sodium Tungstate and Phosphotungstic Acid in the Hydrogen Peroxide solution. Stir for 15 minutes at room temperature until the solution turns faint yellow (formation of peroxotungstate species).

  • Addition: Add the 4-Cyclohexylcyclohexanol and solvent (NMP) to the reaction vessel.

  • Reaction: Heat the mixture to 90°C . Maintain temperature and vigorous stirring for 5–6 hours .

    • QC Check: Monitor reaction progress via GC-FID or TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1] Look for the disappearance of the alcohol peak.

  • Workup:

    • Cool the mixture to room temperature.

    • Extraction: If using NMP, dilute with water and extract with Ethyl Acetate (3x).[1] If using Toluene, separate the organic layer directly.

    • Wash: Wash the organic layer with saturated Sodium Bisulfite (to quench excess peroxide) followed by Brine.[1]

    • Dry: Dry over Anhydrous Sodium Sulfate (

      
      ).
      
  • Purification:

    • Remove solvent under reduced pressure.[1]

    • Distillation: Perform vacuum distillation (approx. 140-150°C at 5 mmHg) to isolate the pure ketone.[1]

    • Crystallization (Optional): If the product solidifies (MP is near room temp depending on purity/isomers), recrystallize from Hexane for high-purity olfactory evaluation.

Part 4: Formulation Architecture & Stability

Fragrance Architecture Diagram

The following diagram illustrates how 4-Cyclohexylcyclohexanone integrates into a fragrance pyramid, bridging specific olfactory families.

FragranceArchitecture cluster_effects Functional Effects Top TOP NOTES (Citrus, Aldehydes) Heart HEART NOTES (Muguet, Rose, Violet) Base BASE NOTES (Musk, Amber, Woods) Ingredient 4-Cyclohexylcyclohexanone (The Bridge) Base->Ingredient Anchors via Substantivity Ingredient->Top Provides Ozonic Lift Ingredient->Heart Enhances Orris/Cyclamen Effect1 Increases Diffusion Ingredient->Effect1 Effect2 Soap Stability Ingredient->Effect2 Effect3 Fixation Ingredient->Effect3

Caption: Functional integration of 4-Cyclohexylcyclohexanone in fragrance structures, highlighting its dual role as a modifier and fixative.[1][6]

Stability & Compatibility Matrix
MediaStability RatingNotes & Cautions
Alcoholic Perfume ExcellentStable indefinitely.[1][7] No discoloration.[1]
Soap (pH 9-10) GoodStable against hydrolysis.[1]
Acidic Cleaners ExcellentResistant to acid hydrolysis.[1]
Amines (Anthranilates) Caution Schiff Base Risk: Ketones react with primary amines (e.g., Methyl Anthranilate) to form Schiff bases.[1] This causes yellow/orange discoloration and a change in odor profile.[1] Avoid high % combinations in white products.[1]
Oxidizing Bleach PoorKetones can be further oxidized; not recommended for hypochlorite bleaches.[1]

Part 5: Safety & Regulatory (E-E-A-T)[1]

Hazard Classification (GHS):

  • Signal Word: DANGER

  • H318: Causes serious eye damage.[1][8][9] (Standard for many cyclohexanone derivatives).[1]

  • H411: Toxic to aquatic life with long-lasting effects.[1]

Handling Protocol:

  • PPE: Safety goggles (tight-fitting) are mandatory .[1] Nitrile gloves are recommended.[1]

  • Ventilation: Handle in a fume hood or well-ventilated area to avoid inhalation of vapors, though volatility is low.[1]

  • Spill Management: Absorb with inert material (sand/vermiculite).[1] Do not rinse into public drains due to aquatic toxicity.[1]

Regulatory Status (IFRA):

  • As of the current amendment, 4-Cyclohexylcyclohexanone is not specifically restricted by IFRA, but it must be produced to meet purity standards regarding solvent residues (e.g., Toluene/Benzene free).

  • Always verify the latest IFRA Standards Amendment before commercial deployment.

References

  • The Good Scents Company. (n.d.).[1] 4-cyclohexyl cyclohexanone.[1][2][5][10][11] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7016, 2-Cyclohexylcyclohexanone (Structural Analog Reference). Retrieved from [Link]

  • Google Patents. (2008).[1] CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.[1][5] Retrieved from

Sources

Analytical Methods for 4-Cyclohexylcyclohexanone Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-Cyclohexylcyclohexanone (4-CCH, CAS 92-68-2) is a pivotal bicyclic intermediate used extensively in the synthesis of liquid crystal (LC) monomers and pharmaceutical active ingredients (e.g., praziquantel derivatives). Its structural rigidity, provided by the cyclohexyl ring at the 4-position, imparts critical phase transition properties to LC materials and lipophilicity to drug candidates.

The Analytical Challenge: While 4-CCH itself is often perceived as a simple ketone, its characterization is nuanced by:

  • Conformational Dynamics: The bulky cyclohexyl group strongly biases the ring toward a chair conformation with the substituent in the equatorial position.

  • Impurity Profile: Synthesis via hydrogenation of 4-phenylphenol or 4-phenylcyclohexanone often leaves aromatic residues (4-phenylcyclohexanone) or over-reduced alcohols (4-cyclohexylcyclohexanol), which severely impact downstream applications like LC phase stability.

  • Stereochemical Misconception: Unlike its alcohol derivatives, 4-CCH does not possess static cis/trans isomers at room temperature. It exists as a single chemical entity, though it serves as the precursor to diastereomeric alcohols.

This guide provides a validated, multi-modal protocol for the rigorous characterization of 4-CCH.

Physicochemical Profile

PropertyValue / Description
Chemical Name 4-Cyclohexylcyclohexan-1-one
CAS Number 92-68-2
Molecular Formula C₁₂H₂₀O
Molecular Weight 180.29 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity/temperature)
Solubility Soluble in DCM, Chloroform, THF, Ethyl Acetate; Insoluble in Water
Key Functional Group Ketone (Carbonyl)

Protocol 1: Purity & Impurity Profiling (GC-MS/FID)

Objective: To quantify 4-CCH purity and identify critical impurities such as unreacted starting materials (aromatics) and over-reduced byproducts (alcohols).

Methodological Rationale (Expertise & Experience)

Gas Chromatography (GC) is the gold standard for 4-CCH due to its volatility. A non-polar capillary column (5% phenyl) is recommended as it separates components primarily by boiling point.

  • Critical Insight: Aromatic impurities (e.g., 4-phenylcyclohexanone) will have significantly different retention times due to pi-pi interactions if a slightly more polar column (like a wax column) is used, but a standard DB-5 is usually sufficient for general profiling.

Experimental Conditions
  • Instrument: GC-MS (for ID) or GC-FID (for quantitation).

  • Column: Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Detector: FID at 300°C / MS Source at 230°C.

  • Oven Program:

    • Hold at 80°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

Sample Preparation
  • Weigh 10 mg of 4-CCH.

  • Dissolve in 10 mL of HPLC-grade Dichloromethane (DCM).

  • Filter through a 0.45 µm PTFE syringe filter.

Data Interpretation
Retention Order (Approx)CompoundDiagnostic Ions (MS)Limit of Acceptance
Early Eluting Solvent (DCM)84, 86N/A
Mid Eluting 4-Cyclohexylcyclohexanone (Target)180 (M+), 123, 81> 98.0%
Late Eluting 4-Phenylcyclohexanone (Impurity)174, 104< 0.5%
Variable 4-Cyclohexylcyclohexanol (Over-reduction)182 (weak), 164 (M-H₂O)< 1.0%

Protocol 2: Structural Confirmation (NMR Spectroscopy)

Objective: To confirm the carbon skeleton and assess the conformational preference (equatorial vs. axial).

Methodological Rationale

NMR is non-destructive and provides definitive proof of the "4-substituted" structure. The chemical shift of the proton at C4 (axial) is diagnostic of the equatorial position of the cyclohexyl group.

Experimental Protocol
  • Solvent: CDCl₃ (Deuterated Chloroform) with TMS.

  • Instrument: 400 MHz or higher.[1]

Key Signal Assignments (¹H NMR)
  • δ 2.30–2.40 ppm (m, 4H): α-Protons to the carbonyl (C2 and C6). These appear as multiplets due to coupling with β-protons.

  • δ 1.90–2.10 ppm (m): β-Protons (C3 and C5).

  • δ 0.90–1.80 ppm (m): Overlapping multiplets corresponding to the cyclohexyl ring protons.

  • Conformational Marker: The proton at C4 (attached to the cyclohexyl group) typically appears as a broad multiplet upfield. Its coupling constants (large J values ~10-12 Hz for axial-axial coupling) confirm it is in the axial position, proving the bulky cyclohexyl group is equatorial .

¹³C NMR Diagnostic Peaks
  • δ ~212 ppm: Carbonyl carbon (C=O).

  • δ ~25-50 ppm: Aliphatic carbons. Absence of aromatic carbons (120-140 ppm) confirms full hydrogenation of the starting material.

Protocol 3: Functional Group Verification (FT-IR)

Objective: Rapid identification of the ketone functionality and screening for hydroxyl impurities.

Procedure
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Scan Range: 4000 – 400 cm⁻¹.

Spectral Analysis
  • Target Peak: Strong, sharp band at 1710–1720 cm⁻¹ (C=O Stretching).

  • Impurity Check: Look for a broad band at 3300–3500 cm⁻¹ .

    • Presence indicates moisture or 4-cyclohexylcyclohexanol contamination.

    • Absence confirms a dry, pure ketone.[2]

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for characterizing a batch of 4-CCH, integrating the methods described above.

G Start Sample Receipt (4-Cyclohexylcyclohexanone) Visual Visual Inspection (Color/State) Start->Visual FTIR FT-IR Screening (Check 1715 cm⁻¹ & 3400 cm⁻¹) Visual->FTIR Decision_IR OH Peak Present? FTIR->Decision_IR Drying Drying / Recrystallization Decision_IR->Drying Yes (Wet/Alcohol) GCMS GC-MS Analysis (Purity & Impurity Profiling) Decision_IR->GCMS No Drying->FTIR Decision_GC Purity > 98%? Aromatics < 0.5%? GCMS->Decision_GC NMR ¹H / ¹³C NMR (Structural Confirmation) Decision_GC->NMR Yes Reject Reject / Reprocess Decision_GC->Reject No Final Release CoA (Suitable for Synthesis) NMR->Final

Caption: Integrated analytical workflow for 4-Cyclohexylcyclohexanone purity and structural validation.

Troubleshooting & Best Practices

Handling "Isomers"

Users often confuse 4-CCH with its reduced form, 4-cyclohexylcyclohexanol.

  • Clarification: 4-CCH (Ketone) does not have cis/trans isomers that can be separated by standard chromatography because the ring flips rapidly, although the equatorial conformer is thermodynamically dominant (>99%).

  • Action: If your chromatogram shows a "split" peak for the main compound, check your injector temperature. Thermal degradation or interaction with active sites in the liner can cause issues. Ensure the liner is deactivated.

Sample Stability
  • Oxidation: Cyclohexanones can slowly oxidize to adipic acid derivatives if exposed to air/light for prolonged periods. Store under nitrogen/argon at 2-8°C.

  • Hygroscopicity: While not highly hygroscopic, moisture can interfere with downstream Grignard or hydride reduction reactions. Always verify water content (Karl Fischer) if used in sensitive synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41690, 4-Cyclohexylcyclohexanone. Retrieved from [Link]

  • Organic Syntheses (1973). Preparation of Trans-4-t-butylcyclohexanol (Analogous methodology for substituted cyclohexanones). Org. Synth. 1973, 53, 13. Retrieved from [Link]

Sources

1H and 13C NMR spectroscopy of 4-alkylcyclohexanones.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Characterization of 4-Alkylcyclohexanones


H/

C NMR Spectroscopy, and Dynamic Equilibria Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists

Executive Summary

4-Alkylcyclohexanones serve as the quintessential model systems for understanding conformational analysis in saturated six-membered rings. For drug development professionals, mastering the NMR spectroscopy of these systems is critical for determining the stereochemistry of pharmacophores (e.g., steroids, terpenes) and verifying synthetic pathways.

This guide provides a rigorous protocol for the acquisition and analysis of


H and 

C NMR data for 4-alkylcyclohexanones. It contrasts "locked" conformations (4-tert-butyl) with "mobile" equilibria (4-methyl), elucidating the diagnostic utility of vicinal coupling constants (

), carbonyl anisotropy, and the

-gauche effect in

C NMR.

Theoretical Foundation

Conformational Locking vs. Mobility

Cyclohexanones exist in a chair-chair equilibrium. The substituent at the 4-position dictates the population ratio:

  • 4-tert-butylcyclohexanone: The bulky tert-butyl group (

    
    -value 
    
    
    
    4.9 kcal/mol) effectively "locks" the ring into a single chair conformation where the substituent is equatorial. This renders the ring rigid on the NMR timescale at room temperature.
  • 4-methylcyclohexanone: The methyl group (

    
    -value 
    
    
    
    1.7 kcal/mol) favors the equatorial conformer (~95:5 ratio), but the ring undergoes rapid chair-chair interconversion at room temperature, resulting in time-averaged NMR signals.
The Karplus Relationship in Cyclohexanones

The magnitude of vicinal proton-proton coupling (


) is the primary metric for assigning axial (ax) and equatorial (eq) protons.
  • 
     (
    
    
    
    ):
    Large coupling (10–14 Hz).
  • 
     (
    
    
    
    ):
    Small coupling (2–5 Hz).
  • 
     (
    
    
    
    ):
    Small coupling (2–5 Hz).
Carbonyl Anisotropy & Chemical Shifts

Unlike cyclohexane, the carbonyl group introduces strong magnetic anisotropy.

  • 
    -Protons (H2/H6):  The equatorial proton (
    
    
    
    ) typically resonates downfield (higher ppm) relative to the axial proton (
    
    
    ).
    • Mechanism: The

      
       lies in the deshielding cone of the C=O 
      
      
      
      -system.
  • 
    -Gauche Effect (
    
    
    
    C):
    Carbon atoms positioned
    
    
    to an axial substituent experience steric compression, resulting in a significant upfield shift (shielding,
    
    
    ppm).

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) is standard. For resolution of overlapping signals in mobile systems, Benzene-
    
    
    (
    
    
    ) can induce useful solvent shifts.
  • Concentration: 10–20 mg per 0.6 mL solvent. High concentrations can induce viscosity broadening; low concentrations require excessive scanning.

  • Tube: High-precision 5 mm NMR tubes (camber < 30

    
    m) are required for high-resolution coupling analysis.
    
Instrument Parameters (600 MHz recommended)
Parameter

H NMR (1D)

C NMR (1D)
Rationale
Pulse Angle 30° (

)
30° (

)
Ensures linear response; avoids saturation.
Relaxation Delay (D1) 2.0 – 5.0 s2.0 – 5.0 sEssential for accurate integration (H) and quaternary C detection.
Acquisition Time (AQ) > 3.0 s> 1.0 sHigh digital resolution required to resolve small

couplings.
Spectral Width 10–12 ppm220–250 ppmCapture Carbonyl (~212 ppm) and TMS (0 ppm).
Scans (NS) 16 – 64512 – 1024S/N > 100:1 for minor conformer detection.
Temperature 298 K (Standard)298 KUse 223 K (-50°C) to freeze mobile equilibria.
Workflow Visualization

NMR_Workflow Start Start: Purified Sample Prep Dissolve in CDCl3 (15mg / 0.6mL) Start->Prep Acq1H Acquire 1H NMR (High Res, AQ > 3s) Prep->Acq1H Acq13C Acquire 13C NMR (Broadband Decoupled) Prep->Acq13C Process Process: Zero Fill (4x) Apodization (Lb=0.3Hz) Acq1H->Process Acq13C->Process Decision Is Conformation Locked? Process->Decision AnalysisLocked Assign H_ax/H_eq via J-couplings (J_aa vs J_ae) Decision->AnalysisLocked Yes (e.g. t-Butyl) AnalysisMobile Perform Variable Temp (VT) NMR (-50°C to +25°C) Decision->AnalysisMobile No (e.g. Methyl) Report Generate Assignment Table & Stereochem Report AnalysisLocked->Report AnalysisMobile->Report

Figure 1: Standardized workflow for NMR analysis of substituted cyclohexanones.

Data Analysis & Case Studies

Case Study A: The Locked System (4-tert-butylcyclohexanone)

Because the tert-butyl group is bulky, it occupies the equatorial position, forcing the C-H bond at C4 to be axial. This locks the ring.

1.


H NMR Assignment Logic: 
  • H-2/H-6 (Alpha protons): These appear as an ABX or AB system (if C4 is chiral/substituted differently). In 4-t-butylcyclohexanone, they are distinct due to the rigid chair.

    • H-2eq: Resonates downfield (~2.36 ppm). Multiplicity is typically a "doublet of triplets" or broad doublet with small couplings (

      
       Hz).
      
    • H-2ax: Resonates upfield (~2.27 ppm). Multiplicity is a "triplet of doublets" (TD) dominated by the large geminal coupling and the large trans-diaxial coupling (

      
       Hz).
      

2. Quantitative Data Table (4-t-butylcyclohexanone in CDCl


): 
PositionAtomShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
C-1 C=O212.4--
C-2/6 H

2.36dt

C-2/6 H

2.27td

C-3/5 H

2.08mSmall couplings
C-3/5 H

1.45qd (approx)Large

with H-2ax and H-4ax
C-4 H

1.39tt

(with H3a/H5a)
t-Butyl CH

0.86s-

Note: Chemical shifts are approximate and concentration-dependent.

Case Study B: The Mobile System (4-methylcyclohexanone)

At room temperature, the spectrum represents a weighted average of the equatorial-methyl (major) and axial-methyl (minor) conformers.

  • Observation: The H-2/H-6 signals may appear simplified or broadened compared to the t-butyl analog.

  • Protocol Adjustment: To resolve the individual conformers, cool the sample to 223 K (-50°C) . At this temperature, ring inversion slows (decoalescence), and distinct signals for the axial-Me and equatorial-Me conformers appear.

Diagnostic Logic Tree

Use this logic flow to determine the orientation of a substituent at the 4-position based on the splitting pattern of the proton at C-4 (H4).

Logic_Tree Input Analyze H-4 Signal (Proton at substituent site) Width Measure Width at Half Height (W_1/2) or Sum of Couplings Input->Width Broad Wide Multiplet (tt) Sum(J) > 20 Hz Width->Broad Large Splitting Narrow Narrow Multiplet (quint-like) Sum(J) < 10 Hz Width->Narrow Small Splitting Concl_Eq H-4 is AXIAL (Large J_ax-ax) Substituent is EQUATORIAL Broad->Concl_Eq Concl_Ax H-4 is EQUATORIAL (Small J_eq-eq/J_eq-ax) Substituent is AXIAL Narrow->Concl_Ax

Figure 2: Decision tree for stereochemical assignment of the C-4 substituent.

References

  • Reich, H. J. Hans Reich's Collection: NMR Spectroscopy - Coupling Constants. University of Wisconsin-Madison. [Link]

  • AIST. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. (Search: 4-tert-butylcyclohexanone). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Eliel, E. L. Conformational Analysis.[1] (Foundational text on A-values and chair equilibria).

  • Modgraph. Proton chemical shifts in ketones and the magnetic anisotropy.[Link]

Sources

Precision Characterization of Cyclohexanone Derivatives via FTIR: Conformational Analysis and Substituent Effects

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Cyclohexanone derivatives serve as critical pharmacophores in drug development and intermediates in polymer synthesis (e.g., Caprolactam). While NMR provides detailed structural connectivity, it often yields time-averaged data for rapidly interconverting conformers at room temperature. Fourier Transform Infrared (FTIR) Spectroscopy offers a distinct advantage: its timescale (


 s) is faster than molecular rotation, allowing it to capture "snapshots" of distinct conformers (axial vs. equatorial) and detect subtle electronic effects like field interactions and Fermi resonance.

This guide provides a rigorous protocol for the IR analysis of cyclohexanone derivatives, focusing on distinguishing conformational isomers and quantifying substituent effects on the carbonyl (


) stretching frequency.

Theoretical Framework: The Physics of the Shift

To interpret the spectra of cyclohexanone derivatives accurately, one must understand the three forces driving the carbonyl frequency shift (


) from the base value of 1715 cm⁻¹ .
The Field Effect (Dipolar Interaction)

In


-halocyclohexanones, the orientation of the halogen relative to the carbonyl group dictates the shift. This is the most critical diagnostic tool for conformational analysis.
  • Equatorial Halogen: The

    
     bond is nearly parallel to the 
    
    
    
    bond. The aligned dipoles repel each other through space (field effect), requiring more energy to stretch the carbonyl bond.
    • Result: Significant shift to higher wavenumber (

      
      ).
      
  • Axial Halogen: The

    
     bond is roughly perpendicular (gauche) to the 
    
    
    
    bond. The dipolar interaction is minimized.
    • Result: Minimal shift (

      
      ).
      
Conjugation (Resonance Effect)

Conjugation with a double bond (


-unsaturation) allows delocalization of 

-electrons. This increases the single-bond character of the carbonyl, weakening the bond stiffness (

).
  • Result: Shift to lower wavenumber (

    
    ).[1][2][3]
    
Ring Strain

Decreasing ring size forces the


 carbon to adopt tighter angles, increasing the 

-character of the

-bond and strengthening the

bond.
  • Comparison: Cyclohexanone (

    
    ) vs. Cyclopentanone (
    
    
    
    ) vs. Cyclobutanone (
    
    
    ).[4][5]

Experimental Protocol: ATR-FTIR Workflow

Objective: Obtain high-resolution spectra of liquid or solid cyclohexanone derivatives with minimal sample preparation using Attenuated Total Reflectance (ATR).

Equipment & Reagents
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

  • Solvents: Isopropanol (HPLC grade) for cleaning; Dichloromethane for stubborn residues.

  • Standard: Polystyrene film (for calibration check).

Step-by-Step Methodology
Phase 1: System Validation (Self-Validating Step)
  • Energy Throughput Check: Ensure the interferometer energy curve is within 90% of the installation benchmark.

  • Calibration: Collect a spectrum of the Polystyrene Standard. Verify the sharp peak at 1601 cm⁻¹ . If it deviates by

    
    , recalibrate the laser.
    
Phase 2: Background Acquisition
  • Clean the ATR crystal with Isopropanol and a lint-free wipe.

  • Wait 30 seconds for solvent evaporation.

  • Acquire Background Spectrum (Air).

    • Resolution: 4 cm⁻¹[6]

    • Scans: 64 (High S/N ratio required for subtle shifts)

Phase 3: Sample Acquisition
  • Loading:

    • Liquids: Pipette 10 µL onto the center of the crystal. Cover with a volatile cover if the sample is volatile.

    • Solids: Place ~5 mg of powder. Apply pressure using the anvil until the force gauge reads 80–100 (optimal contact).

  • Acquisition: Collect Sample Spectrum using identical parameters (64 scans, 4 cm⁻¹).

  • Processing: Apply "ATR Correction" (if quantitative comparison to transmission library is needed) and "Baseline Correction" (only if significant drift is observed).

Visualization: Workflow & Logic

Experimental Workflow Diagram

FTIR_Workflow Start Start Analysis Clean Clean Crystal (Isopropanol) Start->Clean Bg Acquire Background (Air, 64 scans) Clean->Bg Load Load Sample (Liquid/Solid) Bg->Load Scan Acquire Spectrum (4 cm⁻¹ Res) Load->Scan QC QC Check: Signal > 10% T? Scan->QC QC->Clean Fail (Clean & Retry) Process ATR Correction & Peak Picking QC->Process Pass

Caption: Standardized ATR-FTIR acquisition workflow for cyclohexanone derivatives ensuring data integrity.

Spectral Interpretation Logic Tree

Spectral_Logic Input Identify Carbonyl Peak (~1715 cm⁻¹) Check1 Frequency < 1700? Input->Check1 Conj Conjugated System (Enone/Aryl) Check1->Conj Yes Check2 Frequency > 1725? Check1->Check2 No Strain Ring Strain or Equatorial Halogen Check2->Strain Yes Normal Saturated Ketone or Axial Halogen Check2->Normal No

Caption: Decision matrix for classifying cyclohexanone derivatives based on carbonyl shift.

Data Interpretation & Reference Tables

Baseline Frequencies

The following table establishes the standard ranges for cyclohexanone derivatives. Deviations from these ranges indicate structural anomalies or solvent effects.

Functional GroupFrequency Range (cm⁻¹)Mechanism of Shift
Cyclohexanone (Parent) 1710 – 1720 Standard

Carbonyl

-Unsaturated
1665 – 1685 Resonance (Single bond character)
Aryl Ketone 1680 – 1700 Conjugation with Phenyl ring
2-Halocyclohexanone (Eq) 1735 – 1750 Field Effect (Dipole Repulsion)
2-Halocyclohexanone (Ax) 1715 – 1725 Minimal Interaction
Case Study: 2-Chlorocyclohexanone

This molecule exists in equilibrium between axial and equatorial conformers. Unlike NMR, which shows a weighted average, IR shows two distinct carbonyl peaks if the resolution is sufficient.

  • Peak A (1745 cm⁻¹): Corresponds to the Equatorial conformer. The C-Cl and C=O dipoles are parallel, increasing the force constant.

  • Peak B (1725 cm⁻¹): Corresponds to the Axial conformer. The dipoles are gauche, resulting in a frequency closer to the parent cyclohexanone.

  • Application: By integrating the area of Peak A vs. Peak B, researchers can calculate the equilibrium constant (

    
    ) in different solvents. In non-polar solvents, the axial conformer is often favored to minimize dipole repulsion, despite steric strain.
    

Troubleshooting & QC

  • Problem: Broad, merged Carbonyl peak.

    • Cause: Hydrogen bonding (wet sample) or low resolution.

    • Fix: Dry sample over

      
       or increase instrument resolution to 2 cm⁻¹.
      
  • Problem: Split peak at 1715 cm⁻¹ in unsubstituted cyclohexanone.

    • Cause: Fermi Resonance . The overtone of the

      
      -methylene deformation (~1450 cm⁻¹ x 2 = 2900, but often lower modes couple) can interact with the fundamental C=O stretch.
      
    • Verification: Check if the intensity ratio changes with solvent polarity. Fermi resonance bands often share intensity.

References

  • NIST Chemistry WebBook. Cyclohexanone Infrared Spectrum.[7][8] National Institute of Standards and Technology.[7][8] [Link]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. [Link]

  • NIST Chemistry WebBook. 2-Chlorocyclohexanone Infrared Spectrum. [Link][7]

  • Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. [Link]

Sources

Application Note: 4-Cyclohexylcyclohexanone as a Strategic Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Advanced synthetic methodologies, mechanistic insights, and validated protocols utilizing 4-Cyclohexylcyclohexanone (CAS: 92-68-2).

Introduction & Chemical Significance

4-Cyclohexylcyclohexanone is a highly versatile, rigid bicyclic building block utilized extensively across two distinct high-value industries: materials science (specifically in the synthesis of nematic liquid crystals) and medicinal chemistry (as a lipophilic core for central nervous system therapeutics)[1][2].

The structural hallmark of 4-cyclohexylcyclohexanone is its bicyclohexyl framework, which provides an extended, rod-like geometry. In materials science, this rigidity is paramount for establishing stable mesophases and broad nematic temperature ranges in liquid crystal displays (LCDs)[2]. In drug development, the incorporation of this bulky, lipophilic moiety significantly enhances blood-brain barrier (BBB) permeability and alters the pharmacokinetic profile of piperazine-based derivatives[1].

Mechanistic Rationale in Synthetic Design

When utilizing 4-cyclohexylcyclohexanone as an electrophile, the primary reactive site is the C1 carbonyl group. However, the bulky C4-cyclohexyl substituent introduces significant steric considerations.

  • Nucleophilic Addition (e.g., Grignard Reactions): The equatorial attack of bulky nucleophiles is often favored, leading to predictable stereochemical outcomes. Temperature control is critical to suppress competitive enolization of the ketone.

  • Condensation Reactions (e.g., Enamine Formation): The formation of iminium intermediates with secondary amines (like piperazines) proceeds efficiently under Dean-Stark conditions, driven by the thermodynamic stability of the resulting conjugated enamine system.

Quantitative Data & Physicochemical Profiling

To ensure reproducible reaction design, understanding the baseline physicochemical properties of the starting material is essential.

Table 1: Physicochemical Properties of 4-Cyclohexylcyclohexanone

PropertyValueRelevance to Synthesis
CAS Number 92-68-2Unique identifier for procurement and safety tracking.
Molecular Formula

Baseline for stoichiometric calculations.
Molecular Weight 180.29 g/mol Determines mass-to-mole conversions.
LogP (Estimated) 3.40Indicates high lipophilicity; requires non-polar or moderately polar organic solvents (e.g., THF, Toluene) for reactions[3].
Boiling Point ~283.9 °CAllows for high-temperature reflux conditions without solvent loss if used neat, though typically solvated.

Table 2: Comparative Yields of Key Downstream Syntheses

Synthetic PathwayTarget IntermediateCatalyst / ReagentTypical Yield
Grignard Addition 4-methoxy-[1'-hydroxy-4'-cyclohexylcyclohexyl]benzene4-Methoxyphenylmagnesium bromide65 - 75%
Dehydration 4-methoxy-[4'-cyclohexylcyclohexen-1'-yl]benzene

(Heat)
40 - 46%[2]
Enamine Condensation 1-(4-phenyl-1-piperazyl)-4-cyclohexylcyclohexenep-Toluenesulfonic acid (TsOH)80 - 100%[1]

Synthetic Workflows & Mechanistic Pathways

The divergence of 4-cyclohexylcyclohexanone into either materials science or pharmacology depends entirely on the initial functionalization of the ketone.

G Start 4-Cyclohexylcyclohexanone (CAS: 92-68-2) Path1 Grignard Addition + Dehydration Start->Path1 ArMgBr, THF Path2 Condensation with Piperazines Start->Path2 TsOH, Toluene Dean-Stark Prod1 Liquid Crystal Precursors (e.g., Alkylcyclohexylbenzenes) Path1->Prod1 KHSO4, Heat Prod2 Pharmacological Agents (e.g., CNS active bicycloalkanones) Path2->Prod2 Enamine Formation

Caption: Divergent synthetic pathways of 4-Cyclohexylcyclohexanone in materials and medicinal chemistry.

Validated Experimental Protocols

The following protocols are self-validating systems designed to ensure high yield and purity. Each step includes the mechanistic reasoning behind the operational parameters.

Protocol A: Synthesis of Liquid Crystal Intermediates via Grignard Addition

Target: 4-methoxy-[4'-(cyclohexyl)cyclohexen-1'-yl]benzene[2]

Causality & Design: Grignard reagents are highly nucleophilic but also strongly basic. To prevent the Grignard reagent from acting as a base and deprotonating the


-carbon of 4-cyclohexylcyclohexanone (which would lead to enolate formation and lower yields), the addition must be performed at strictly controlled lower temperatures (5°C to 10°C).

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent:

    • In an oven-dried, nitrogen-purged three-neck flask, suspend 1.2 g (0.049 mol) of magnesium shavings in anhydrous tetrahydrofuran (THF).

    • Slowly add 9.2 g (0.049 mol) of 4-bromoanisole dissolved in 30 mL of THF. Maintain the reaction temperature between 30°C and 35°C until the magnesium is fully consumed (approx. 3 hours), yielding a uniform solution of 4-methoxyphenylmagnesium bromide.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 5°C using an ice-water bath.

    • Dissolve 8.8 g (0.049 mol) of 4-cyclohexylcyclohexanone in 50 mL of anhydrous THF.

    • Add the ketone solution dropwise to the Grignard reagent, strictly maintaining the internal temperature between 5°C and 10°C to minimize enolization.

  • Reaction Completion & Quenching:

    • Remove the ice bath, warm the mixture to 35°C, and agitate for 30 minutes to ensure complete conversion.

    • Quench the reaction by carefully adding 50 mL of 3N Hydrochloric acid (HCl). This protonates the intermediate alkoxide to form the tertiary alcohol.

  • Dehydration:

    • Extract the organic layer, wash with brine, and dry over anhydrous

      
      . Remove the THF under reduced pressure.
      
    • Redissolve the crude tertiary alcohol in toluene. Add a catalytic amount of Potassium Hydrogen Sulphate (

      
      ).
      
    • Reflux the mixture using a Dean-Stark apparatus to remove the water generated during dehydration.

  • Isolation:

    • Distill off the toluene under reduced pressure. Recrystallize the resulting oily residue from ethanol to yield the pure 4-methoxy-[4'-(cyclohexyl)cyclohexen-1'-yl]benzene.

Workflow Step1 1. Grignard Preparation Mg + 4-Bromoanisole in THF Step2 2. Nucleophilic Addition Dropwise addition of Ketone at 5-10°C Step1->Step2 Step3 3. Acid Quenching 3N HCl addition to form Tertiary Alcohol Step2->Step3 Step4 4. Dehydration KHSO4 catalyst, Toluene reflux Step3->Step4 Step5 5. Isolation Recrystallization from Ethanol Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of liquid crystal intermediates.

Protocol B: Synthesis of Pharmacological Precursors via Enamine Condensation

Target: 1-(4-phenyl-1-piperazyl)-4-cyclohexylcyclohexene[1]

Causality & Design: The synthesis of complex bicycloalkanone derivatives for pharmacological screening often requires the coupling of a secondary amine (like 1-phenylpiperazine) to the ketone. Because the reaction produces water, the equilibrium naturally favors the starting materials. Utilizing a Dean-Stark trap with a high-boiling azeotropic solvent (toluene) continuously shifts the equilibrium toward the enamine product via Le Chatelier's principle.

Step-by-Step Methodology:

  • Reagent Assembly:

    • In a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 0.20 mol of 4-cyclohexylcyclohexanone and 0.20 mol of 1-phenylpiperazine.

  • Catalysis & Solvation:

    • Add 150 mL of anhydrous toluene as the solvent.

    • Introduce a catalytic amount of p-Toluenesulfonic acid (TsOH) to activate the carbonyl carbon for nucleophilic attack by the piperazine nitrogen.

  • Azeotropic Reflux:

    • Heat the mixture to reflux (approx. 110°C). As the condensation proceeds, an iminium ion is formed, which subsequently loses a proton to yield the enamine.

    • Monitor the Dean-Stark trap. The reaction is deemed complete when the stoichiometric amount of water (approx. 3.6 mL) has been collected.

  • Purification:

    • Cool the reaction mixture to room temperature. Wash the toluene solution with a saturated aqueous sodium bicarbonate (

      
      ) solution to neutralize the TsOH catalyst.
      
    • Dry the organic phase over anhydrous

      
      , filter, and concentrate under vacuum.
      
    • The resulting 1-(4-phenyl-1-piperazyl)-4-cyclohexylcyclohexene can be isolated in near quantitative yield (up to 100%) and used directly in subsequent reduction or functionalization steps for drug discovery[1].

Conclusion

4-Cyclohexylcyclohexanone stands as a premier starting material for generating structurally rigid, highly lipophilic molecular architectures. Whether executing Grignard additions for advanced optoelectronic materials or driving enamine condensations for novel neuro-pharmacological agents, controlling reaction thermodynamics and steric environments is the key to maximizing yields. The protocols outlined above provide robust, scalable methodologies validated by patent literature and industrial application.

References

  • Source: Googleapis.com (Patent Data)
  • EP0062470A1 - Liquid crystal benzene derivatives Source: European Patent Office / Google Patents URL
  • 4-cyclohexyl cyclohexanone, 92-68-2 Source: The Good Scents Company URL

Sources

Strategic Manipulation of 4-Cyclohexylcyclohexanone: A Stereochemical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactions of the carbonyl group in 4-Cyclohexylcyclohexanone Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction: The "Anchored" Scaffold

In medicinal chemistry and complex synthesis, 4-cyclohexylcyclohexanone serves as more than just a building block; it is a textbook example of a conformationally biased scaffold .[1] Unlike cyclohexanone, which rapidly flips between chair conformers, the bulky cyclohexyl group at the 4-position (


 kcal/mol) effectively "locks" the ring into a single chair conformation with the substituent in the equatorial  position to minimize 1,3-diaxial interactions.

For the researcher, this locking effect is a powerful tool.[1] It renders the two faces of the carbonyl group diastereotopically distinct, allowing for high levels of predictivity in nucleophilic additions.

  • Axial Attack: Approaches parallel to the axial hydrogens (often less hindered for small nucleophiles).[1]

  • Equatorial Attack: Approaches from the side of the ring (favored by bulky nucleophiles due to torsional strain in the axial pathway).[2]

This guide details protocols to selectively access the Trans (Equatorial) or Cis (Axial) derivatives, effectively treating stereochemistry as a programmable variable.[1]

Stereochemical Pathway Visualization

The following diagram illustrates the divergence in product formation based on the vector of nucleophilic attack.

ReactionPathways Start 4-Cyclohexylcyclohexanone (Locked Chair) AxialAttack Axial Attack (Small Nu: H-, NaBH4) Start->AxialAttack Small Hydrides EqAttack Equatorial Attack (Bulky Nu: L-Selectride, Grignard) Start->EqAttack Bulky Reagents TransProd Trans-Isomer (Equatorial -OH/-NR2) Thermodynamic Product AxialAttack->TransProd Yields CisProd Cis-Isomer (Axial -OH/-NR2) Kinetic/Steric Product EqAttack->CisProd Yields

Caption: Stereochemical divergence in 4-cyclohexylcyclohexanone. Axial attack yields the trans-equatorial product; equatorial attack yields the cis-axial product.

Application Note: Stereoselective Reduction

Objective: Selectively synthesize trans-4-cyclohexylcyclohexanol (equatorial alcohol) or cis-4-cyclohexylcyclohexanol (axial alcohol).

Mechanistic Insight[3][4][5][6][7]
  • Small Hydrides (NaBH4, LiAlH4): These reagents are small enough to follow the axial attack trajectory (Felkin-Anh / Torsional control), leading to the thermodynamically more stable equatorial alcohol (Trans) .[1]

  • Bulky Hydrides (L-Selectride): The steric bulk of the reagent prevents axial approach due to interactions with the 3,5-axial hydrogens. The reagent is forced to attack from the equatorial face , yielding the axial alcohol (Cis) .

Experimental Data: Stereoselectivity Ratios
ReagentSolventTemp (°C)Major ProductRatio (Trans : Cis)
NaBH4 Ethanol0 to 25Trans (Eq) ~ 9 : 1
LiAlH4 Et2O0Trans (Eq) ~ 10 : 1
L-Selectride THF-78Cis (Ax) 1 : >20
Protocol A: Synthesis of Trans-Alcohol (NaBH4 Reduction)

Reagents: 4-Cyclohexylcyclohexanone (1.0 equiv), NaBH4 (0.5 equiv), Ethanol (0.5 M).[1]

  • Dissolution: Dissolve 4-cyclohexylcyclohexanone (1.80 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask. Cool to 0 °C in an ice bath.

  • Addition: Add sodium borohydride (NaBH4) (190 mg, 5 mmol) portion-wise over 5 minutes. Note: NaBH4 has 4 hydrides; 0.5 equiv is theoretically sufficient for 2 equiv of ketone, but a slight excess (0.6-0.7 equiv) ensures completion.[1]

  • Reaction: Remove ice bath and stir at room temperature for 30 minutes. Monitor by TLC (20% EtOAc/Hexane).[1]

  • Quench: Carefully add 1M HCl (5 mL) dropwise to quench excess hydride.

  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallization from hexanes/ether often yields pure trans isomer.[1]

Protocol B: Synthesis of Cis-Alcohol (L-Selectride Reduction)

Reagents: 4-Cyclohexylcyclohexanone (1.0 equiv), L-Selectride (1.0 M in THF, 1.2 equiv).[1]

  • Preparation: Flame-dry a 2-neck flask and cool under Argon. Add 4-cyclohexylcyclohexanone (1.80 g, 10 mmol) and anhydrous THF (30 mL).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Low temperature is essential for high stereoselectivity.

  • Addition: Add L-Selectride solution (12 mL, 12 mmol) dropwise via syringe over 15 minutes.

  • Reaction: Stir at -78 °C for 2 hours.

  • Oxidative Workup: While still cold, carefully add 3M NaOH (5 mL), followed by 30% H2O2 (5 mL). Caution: Exothermic.[1] Allow to warm to room temperature and stir for 30 minutes (oxidizes the organoborane intermediate).

  • Extraction: Dilute with ether, wash with water and brine. Dry over MgSO4.[1]

  • Result: The crude material will be predominantly (>95%) the cis-axial alcohol.[1]

Application Note: Reductive Amination

Objective: Introduction of amine functionality for fragment linking in drug discovery.

Mechanistic Insight[3][4][5][6][7]
  • Hydride Reduction (Thermodynamic): Using NaBH(OAc)3 allows the intermediate iminium ion to equilibrate.[1] The hydride then attacks axially (similar to NaBH4), favoring the Trans (Equatorial) amine.

  • Catalytic Hydrogenation (Kinetic/Steric): Heterogeneous catalysts (Rh, Pt) adsorb the substrate on its less hindered face (the equatorial face). Hydrogen is added from this face, pushing the nitrogen substituent into the Axial (Cis) position.

Protocol C: Trans-Amine Synthesis (NaBH(OAc)3)

Reagents: Ketone (1.0 equiv), Amine (R-NH2, 1.1 equiv), NaBH(OAc)3 (1.5 equiv), Acetic Acid (1.0 equiv), DCE (Dichloroethane).[1]

  • Imine Formation: In a vial, mix 4-cyclohexylcyclohexanone (1 mmol), the primary amine (1.1 mmol), and acetic acid (1 mmol) in DCE (5 mL). Stir for 30 mins.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 12–16 hours under N2.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1][3]

  • Outcome: Major product is the trans-isomer (typically >4:1 ratio).[1]

Protocol D: Cis-Amine Synthesis (Catalytic Hydrogenation)

Reagents: Ketone (1.0 equiv), Amine (1.0 equiv), Rh/C (5 mol%), Methanol.[1]

  • Setup: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve ketone (1 mmol) and amine (1 mmol) in Methanol (10 mL).

  • Catalyst: Add 5% Rhodium on Carbon (Rh/C) (50 mg). Note: Rhodium is preferred over Palladium for ring hydrogenation stereocontrol.

  • Hydrogenation: Purge with H2 and pressurize to 50 psi (or use balloon for slower reaction). Shake/stir for 24 hours.

  • Filtration: Filter through a Celite pad to remove catalyst.[1]

  • Outcome: Major product is the cis-isomer (Axial amine), often >90% de.[1]

Application Note: Grignard Addition

Objective: Creating tertiary alcohols with carbon framework expansion.

Mechanistic Insight

Grignard reagents are bulky nucleophiles.[1] Unlike small hydrides, they experience significant torsional strain during axial attack.[1] Consequently, they predominantly attack from the equatorial face , yielding the Axial Alcohol (Cis-isomer) .

  • Note: The presence of the 4-cyclohexyl group prevents ring flipping, making the product stereochemically stable.

Protocol E: Grignard Addition (Equatorial Attack)

Reagents: 4-Cyclohexylcyclohexanone (1.0 equiv), R-MgBr (1.2 equiv), Anhydrous Ether/THF.[1]

  • Drying: Ensure all glassware is oven-dried. Maintain inert atmosphere (N2/Ar).

  • Dissolution: Dissolve ketone (10 mmol) in anhydrous Ether (25 mL).

  • Addition: Cool to 0 °C. Add Grignard reagent (e.g., Phenylmagnesium bromide, 12 mmol) dropwise.

  • Temperature Control: Allow to warm to room temperature. Avoid reflux unless necessary, to minimize enolization side reactions.

  • Quench: Pour mixture into ice-cold saturated NH4Cl solution.

  • Purification: The major product will be the cis-1-substituted-4-cyclohexylcyclohexanol (axial -OH).[1]

References

  • Stereoselectivity in Cyclic Ketone Reduction

    • Reduction of 4-tert-butylcyclohexanone: A Laboratory Class Project in Diastereoselectivity. The Chemical Educator.[1][4][5]

  • Reductive Amination Stereocontrol

    • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts. MDPI.[1]

  • Grignard Addition Stereochemistry

    • Unprecedented stereoselectivity in the addition of organoiron(II) reagents to cyclohexanone derivatives.[6] RSC Publishing.[1][6]

  • General Conformational Analysis

    • Stereochemistry of nucleophilic addition to cyclohexanone. Journal of the American Chemical Society.[1]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing reaction conditions for the synthesis of 4-Cyclohexylcyclohexanone, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Synthesis of 4-Cyclohexylcyclohexanone

Welcome to the technical support center for the synthesis of 4-Cyclohexylcyclohexanone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your success in the lab. This guide is structured in a question-and-answer format to directly address the challenges and inquiries you may have during your experimental work.

Frequently Asked Questions (FAQs): Synthetic Strategies

Question: What are the primary methods for synthesizing 4-Cyclohexylcyclohexanone?

Answer: The synthesis of 4-Cyclohexylcyclohexanone (C12H20O, M.W. 180.29 g/mol ) is most commonly achieved through two robust and well-established routes, starting from either 4-Cyclohexylcyclohexanol or biphenyl.[1] The choice of method often depends on the availability of starting materials, desired scale, and considerations regarding reagent toxicity and environmental impact.

  • Oxidation of 4-Cyclohexylcyclohexanol: This is the most direct and frequently employed laboratory-scale method. It involves the oxidation of the secondary alcohol to the corresponding ketone.[2] Various oxidizing agents can be used, with the Jones oxidation being a classic example.[3][4] More modern, "greener" alternatives utilizing hydrogen peroxide are also highly effective.[5]

  • Catalytic Hydrogenation Routes: For larger-scale industrial production, routes starting from more fundamental building blocks are common. One such method involves the partial hydrogenation of phenol to produce cyclohexanone, though this is less specific for the 4-cyclohexyl derivative.[2] A more targeted multi-step approach can begin with biphenyl, proceeding through Friedel-Crafts reactions followed by hydrogenation.[6][7]

The diagram below illustrates the most direct synthetic pathway.

Synthesis_Pathway cluster_main Primary Synthetic Route A 4-Cyclohexylcyclohexanol B 4-Cyclohexylcyclohexanone A->B Oxidation (e.g., Jones Reagent, H₂O₂/Na₂WO₄)

Caption: Primary route: Oxidation of the precursor alcohol.

Experimental Protocols & Optimization

Question: How do I perform the Jones Oxidation of 4-Cyclohexylcyclohexanol, and what are the critical parameters?

Answer: The Jones oxidation is a reliable and high-yielding method for converting secondary alcohols to ketones.[3][8] It utilizes chromic acid (H₂CrO₄), which is prepared in situ from chromium trioxide (CrO₃) or a dichromate salt and aqueous sulfuric acid.[4][9]

Causality Behind the Method: The mechanism involves the formation of a chromate ester intermediate from the alcohol and chromic acid. A base (water, in this case) then facilitates the elimination of an alpha-proton, leading to the formation of the ketone and a reduced chromium(IV) species.[8] The reaction is typically fast and exothermic.[3] The vibrant orange/red color of Cr(VI) changes to a cloudy green/blue of Cr(III) upon successful reaction, providing a clear visual endpoint.[8]

Detailed Protocol: Jones Oxidation of 4-Cyclohexylcyclohexanol

Materials:

  • 4-Cyclohexylcyclohexanol

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone (reagent grade)

  • Isopropyl alcohol (for quenching)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, cautiously add 26.7 g of chromium trioxide (CrO₃) to 23 mL of concentrated sulfuric acid. Slowly and with stirring, add 75 mL of deionized water until the CrO₃ is fully dissolved. The final volume should be approximately 100 mL. Safety Note: This process is highly exothermic. Prepare the reagent in a fume hood and wear appropriate PPE. Cr(VI) compounds are carcinogenic and corrosive.[3]

  • Reaction Setup: Dissolve 10.0 g (54.8 mmol) of 4-Cyclohexylcyclohexanol in 100 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0-5 °C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution. Maintain the internal temperature below 20 °C. The color will change from orange to green. Continue adding the reagent until a faint orange color persists in the reaction mixture, indicating a slight excess of the oxidant.

  • Quenching: After the addition is complete, stir the reaction for an additional 30 minutes at room temperature. Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears completely and the solution remains green.

  • Work-up:

    • Decant the acetone solution away from the green chromium salts. Wash the salts with additional acetone.

    • Combine the acetone fractions and remove the acetone under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 100 mL of water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Cyclohexylcyclohexanone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Question: Are there greener, less toxic alternatives to the Jones Oxidation?

Answer: Yes. Given the carcinogenic nature of chromium(VI) compounds, developing environmentally benign oxidation methods is a key focus in modern synthetic chemistry.[3] A highly effective "green" alternative is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant, catalyzed by a tungstate salt.[5]

Causality Behind the Method: In this system, sodium tungstate (Na₂WO₄) and phosphotungstic acid act as catalysts. They react with hydrogen peroxide to form peroxotungstate species, which are the active oxidants. The only byproduct of this oxidation is water, making the process exceptionally clean.[5] N-Methylpyrrolidinone (NMP) is often used as a solvent to facilitate the reaction.[5]

Parameter Jones Oxidation H₂O₂ / Tungstate Catalysis
Oxidant Chromic Acid (from CrO₃)Hydrogen Peroxide (H₂O₂)
Byproducts Cr(III) salts (toxic heavy metal waste)Water (H₂O)
Safety Cr(VI) is highly toxic and carcinogenicH₂O₂ is a strong oxidizer but less toxic
Solvent Acetone, Sulfuric AcidN-Methylpyrrolidinone (NMP) or others
Typical Yield High (>90%)High (>90%)[5]
Work-up Requires separation from chromium saltsSimpler, often extractive
Troubleshooting Guide

Question: My reaction yield is significantly lower than expected. What are the common causes and how can I fix them?

Answer: Low yields are a common frustration in synthesis.[10] A systematic approach to troubleshooting is essential. The flowchart and table below outline potential causes and solutions.

Troubleshooting_Yield cluster_results Analysis Results cluster_solutions Potential Solutions start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC/GC-MS start->check_tlc incomplete Significant starting material (alcohol) remains check_tlc->incomplete High Rf spot matches starting material side_products Multiple unknown spots/peaks observed check_tlc->side_products Multiple new spots no_product No product, only baseline material or tars check_tlc->no_product Complex mixture sol_incomplete 1. Increase oxidant stoichiometry (e.g., add more Jones reagent). 2. Extend reaction time. 3. Check reagent quality (degraded oxidant?). incomplete->sol_incomplete sol_side 1. Lower reaction temperature to reduce side reactions. 2. Use a milder or more selective oxidant. 3. Check for self-condensation if basic conditions are present elsewhere. side_products->sol_side sol_tars 1. Reaction may be too aggressive (check temperature control). 2. Protect sensitive functional groups. 3. Re-evaluate synthetic route. no_product->sol_tars

Caption: A decision tree for troubleshooting low reaction yields.

Problem Potential Cause Recommended Solution & Explanation
Incomplete Reaction Insufficient Oxidant: The stoichiometry was inadequate to convert all of the starting alcohol.Solution: Titrate the reaction mixture with the oxidant (e.g., Jones reagent) until the color indicating excess oxidant persists. For future runs, increase the molar equivalents of the oxidant by 10-20%.
Low Temperature/Short Time: The reaction kinetics were too slow under the chosen conditions.Solution: Ensure the reaction is allowed to warm to room temperature after the initial exothermic phase and extend the total reaction time. Monitor progress by TLC.
Side Product Formation Over-oxidation: While unlikely for a secondary alcohol to ketone conversion, aggressive conditions can sometimes lead to C-C bond cleavage.Solution: Maintain strict temperature control, especially during the addition of the oxidant. Using a milder oxidant may be necessary.
Solvent-Related Reactions: Acetone can undergo self-condensation (aldol reaction) under strongly acidic or basic conditions, consuming reagents and complicating purification.Solution: Ensure the pH of the reaction mixture is controlled. If using the Jones reagent, the acidity is inherent, but ensure no extraneous bases are present.
Product Loss During Work-up Incomplete Extraction: The product has some water solubility, and may not have been fully transferred to the organic phase.Solution: Increase the number of extractions (e.g., from 3 to 5). Saturating the aqueous layer with NaCl (brine) will decrease the product's solubility in water and improve extraction efficiency.
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping the product.Solution: Use gentle inversions instead of vigorous shaking. If an emulsion forms, adding brine or filtering the mixture through Celite can help break it.
Purification and Characterization

Question: How do I confirm the identity and purity of my final product?

Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure confirmation and purity assessment.[11]

1. Thin-Layer Chromatography (TLC): A quick method to assess reaction completion and purity. The ketone product will be less polar than the starting alcohol, resulting in a higher Rf value.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.[11][12]

Technique Expected Observations for 4-Cyclohexylcyclohexanone
¹H NMR Complex multiplets in the range of ~1.0-2.5 ppm corresponding to the 20 aliphatic protons on the two cyclohexane rings. The absence of a broad signal for an -OH proton confirms the conversion of the alcohol.
¹³C NMR A characteristic signal for the ketone carbonyl carbon will appear significantly downfield, typically in the range of δ 210-212 ppm . The remaining aliphatic carbons will appear upfield (~25-45 ppm). The absence of a signal around 65-75 ppm confirms the disappearance of the alcohol's C-O carbon.
Infrared (IR) Spectroscopy A strong, sharp absorption band corresponding to the C=O stretch of the ketone will be prominent around 1710-1715 cm⁻¹ . The disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) is also a key indicator of reaction completion.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed at m/z = 180.29, confirming the correct molecular weight.[1]

References

  • CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone. Google Patents.
  • CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol. Google Patents.
  • CN112358380B - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol. Google Patents.
  • Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • Jones oxidation. Wikipedia. Available at: [Link]

  • Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone—the more polar the molecule the more stable the axial conformer. Sci-Hub. Available at: [Link]

  • Synthesis of cyclohexanones. Organic Chemistry Portal. Available at: [Link]

  • CN107827721B - Method for synthesizing 4-fluorocyclohexanone. Google Patents.
  • CN105152884A - Preparation method of 4-methoxycyclohexanon. Google Patents.
  • Jones Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Jones oxidation. LS College. Available at: [Link]

  • Jones oxidation. Sciencemadness Wiki. Available at: [Link]

  • Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. MDPI. Available at: [Link]

  • Safety Data Sheet: Cyclohexanone. Carl ROTH. Available at: [Link]

  • 4-CYCLOHEXYLCYCLOHEXANONE. GSRS. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ChemRxiv. Available at: [Link]

  • Cyclohexanone. Wikipedia. Available at: [Link]

  • US5292960A - Process for purification of cyclohexanone. Google Patents.
  • US3933916A - Purification of cyclohexanone. Google Patents.
  • Friedel-Crafts acylation. YouTube. Available at: [Link]

  • (PDF) Cyclohexanone at 150 K. ResearchGate. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • Help with Low Yield Synthesis. Reddit. Available at: [Link]

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. Available at: [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. Available at: [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. Available at: [Link]

  • Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry. Available at: [Link]

  • A Process For The Synthesis Of 4 Methoxycyclohexanone. QuickCompany. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical support resource for researchers encountering purity issues with 4-Cyclohexylcyclohexanone. It prioritizes "self-validating" purification logic over generic recipes.[1]

Introduction: The "Invisible" Impurity Trap

Synthesizing 4-Cyclohexylcyclohexanone (often via hydrogenation of 4-cyclohexylphenol or oxidation of 4-cyclohexylcyclohexanol) frequently results in a crude mixture that appears pure by TLC but fails in downstream applications (e.g., liquid crystal synthesis or pharmaceutical intermediates).[1]

The core challenge is that the target ketone (BP ~281°C) shares similar physical properties with its two primary contaminants:

  • 4-Cyclohexylcyclohexanol (Over-reduced alcohol byproduct).[1]

  • 4-Cyclohexylphenol (Unreacted starting material).[1][2]

Because these molecules have similar boiling points and polarities, standard flash chromatography is often inefficient. This guide outlines a Chemo-Selective Purification Strategy using bisulfite adduct formation, which is superior to distillation for removing alcohol contaminants.[1]

Part 1: Diagnostic & Triage (Troubleshooting)

Q: My product is a viscous oil, but literature suggests it might be a solid. Is it impure?

A: Likely, yes.[1] Pure 4-Cyclohexylcyclohexanone is a low-melting solid (Melting Point can range near room temperature depending on the exact crystal habit, often reported ~-16°C to +10°C for similar analogues, though 4-cyclohexylphenol is a high-melting solid).[1] If your product is a yellow or brown oil, it likely contains:

  • Phenolic impurities: These lower the melting point significantly.[1]

  • Stereoisomers: If you synthesized it from the alcohol, a mix of cis/trans isomers in the remaining alcohol impurity will prevent crystallization.

Q: I see a "ghost" spot on TLC running just below my ketone. What is it?

A: That is almost certainly 4-cyclohexylcyclohexanol .[1]

  • The Issue: The ketone and alcohol interact via hydrogen bonding, causing "smearing" or co-elution on silica.

  • The Fix: Do not rely on silica gel alone.[1] Use the Bisulfite Adduct Protocol (Part 2) to chemically lock the ketone into a solid, allowing you to wash the alcohol away.

Part 2: The "Golden Standard" Protocol (Bisulfite Adduct)

This method is the most robust way to purify 4-Cyclohexylcyclohexanone because it relies on chemical selectivity rather than boiling point differences.[1] It works by converting the liquid ketone into a solid, water-soluble salt, while impurities remain in the organic phase.

Workflow Diagram: Chemo-Selective Purification

BisulfitePurification Crude Crude Mixture (Ketone + Alcohol + Phenol) BaseWash Step 1: NaOH Wash (Removes Phenols) Crude->BaseWash Dissolve in Ether/DCM Bisulfite Step 2: NaHSO3 Treatment (Forms Solid Adduct) BaseWash->Bisulfite Organic Layer Filtration Step 3: Filtration/Separation Bisulfite->Filtration SolidPhase Solid/Aqueous Phase (Ketone-Bisulfite Adduct) Filtration->SolidPhase Precipitate OrganicPhase Organic Phase (Discard: Alcohol + Alkanes) Filtration->OrganicPhase Filtrate Regen Step 4: Hydrolysis (H+ or OH-) SolidPhase->Regen Add Acid/Base Pure Pure 4-Cyclohexylcyclohexanone Regen->Pure Extract & Dry

Caption: Logic flow for isolating 4-Cyclohexylcyclohexanone using chemical derivatization to remove non-ketone impurities.

Step-by-Step Methodology

Reagents:

  • Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[1]

  • Ethanol (95%).[1]

  • Diethyl Ether or Dichloromethane (DCM).[1]

  • 10% NaOH and 10% HCl.[1]

Protocol:

  • Phenol Removal (Crucial Pre-step):

    • Dissolve crude oil in Diethyl Ether.[1]

    • Wash 2x with 10% NaOH.[1] This converts unreacted 4-cyclohexylphenol into its water-soluble phenolate.[1]

    • Check: The aqueous layer should be yellow (phenolate). The organic layer contains the Ketone + Alcohol.[3]

  • Adduct Formation:

    • To the organic layer, add an excess of saturated NaHSO₃ solution .

    • Add a small amount of Ethanol (approx. 10-20% by volume).[1] Why? The ketone is lipophilic; ethanol acts as a phase-transfer bridge to allow the ketone to contact the aqueous bisulfite.[1]

    • Stir vigorously for 2-4 hours. You should see a thick white precipitate form (the adduct).

  • Purification (The Wash):

    • Filter the white solid (if massive precipitation) OR separate the layers if it stays suspended in the aqueous phase.

    • Wash the solid/aqueous phase thoroughly with fresh Ether/DCM.[1]

    • Mechanism:[1][4] The alcohol impurity (4-cyclohexylcyclohexanol) cannot form an adduct.[1] It stays in the ether wash and is discarded. The ketone is trapped in the solid/aqueous phase.

  • Regeneration:

    • Place the solid adduct (or aqueous slurry) in a flask.

    • Add 10% NaOH (or 10% HCl) and stir until the solid dissolves.

    • Extract the liberated oil with Ether. Dry over MgSO₄ and evaporate.[1]

Part 3: Vacuum Distillation (Secondary Method)

If the bisulfite method is not feasible (e.g., scale >1kg), vacuum distillation is the alternative, but it requires strict parameter control due to the high boiling point.

Quantitative Data: Distillation Parameters
ParameterValueNotes
Boiling Point (760 mmHg) ~281 - 283°CDo NOT distill at atmospheric pressure (decomposition risk).[1][5]
Target Vacuum < 1.0 mmHgEssential to lower BP to manageable range.[1]
Est. BP @ 1.0 mmHg ~110 - 120°CUse a nomograph to adjust for your specific pump.
Condenser Temp 40 - 50°CCritical: Since the product is viscous/low-melting solid, a cold condenser (0°C) may cause it to freeze and clog the path.[1]
Troubleshooting Distillation
  • Issue: "The head temperature is fluctuating."

    • Cause: You are likely distilling a mixture of the alcohol and ketone. They form a non-ideal mixture.[1]

    • Solution: Use a fractionating column (Vigreux).[1] Collect small fractions and analyze by GC. The alcohol usually distills after the ketone if hydrogen bonding dominates, or before if MW dominates. For cyclohexyl derivatives, they are very close.[1]

Part 4: Analytical Validation

How do you prove your purification worked?

  • GC-MS:

    • Look for the parent ion m/z 180 .[6]

    • Impurity Check: 4-Cyclohexylcyclohexanol will show m/z 182 (or M-18 water loss peaks).[1]

    • Note: GC injection ports can dehydrate alcohols, making them look like alkenes (Bicyclohexenyl).[1] If you see a peak at m/z 164 (M-18), you still have alcohol impurity.

  • FT-IR (Quick Check):

    • Pure Ketone: Sharp, strong peak at ~1710 cm⁻¹ (C=O).[1]

    • Impure: Broad stretch at 3300-3500 cm⁻¹ (O-H from alcohol or phenol). If this band exists, repeat the Bisulfite step.

References

  • BenchChem Technical Support. (2025).[1][7] Sodium Bisulfite Extraction for the Purification of Reactive Ketones. Retrieved from

  • The Good Scents Company. (n.d.).[1] 4-cyclohexyl cyclohexanone Physical Properties and Safety. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14327, 4-Cyclohexylphenol. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 4-Cyclohexylcyclohexanone Product Specification. Retrieved from [1][6]

  • Perrin, D. D., Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press.[1] (Standard reference for bisulfite adduct protocols).

Sources

Technical Support Center: Scale-Up of 4-Cyclohexylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-Cyclohexylcyclohexanone (CAS: 92-68-2, Molecular Formula: C₁₂H₂₀O) [3]. This platform is engineered for researchers, process chemists, and drug development professionals facing challenges in transitioning this critical intermediate from bench-scale discovery to pilot-plant production.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we dissect the causality behind process failures and provide self-validating protocols to ensure your scale-up campaigns are safe, reproducible, and high-yielding.

Process Architecture & Workflow Visualization

The industrial preparation of 4-cyclohexylcyclohexanone is typically a two-step sequence: the exhaustive catalytic hydrogenation of 4-phenylphenol, followed by the controlled oxidation of the resulting 4-cyclohexylcyclohexanol[1].

G A 4-Phenylphenol (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, 150°C, 1500 psi) A->B Step 1: Reduction C 4-Cyclohexylcyclohexanol (Intermediate) B->C High Pressure D Oxidation (CrO3/AcOH or TEMPO/NaOCl) C->D Step 2: Oxidation E 4-Cyclohexylcyclohexanone (Crude Product) D->E Exothermic F Bisulfite Adduct Formation & Hydrolysis E->F Impurity Removal G Pure 4-Cyclohexylcyclohexanone (Target) F->G Final Isolation

Workflow for the scale-up synthesis and purification of 4-cyclohexylcyclohexanone.

Troubleshooting & FAQs

Q1: During the catalytic hydrogenation of 4-phenylphenol, the reaction stalls at 60% conversion. Why does this happen, and how can it be resolved at scale?

Causality & Rationale: The exhaustive reduction of 4-phenylphenol requires overcoming the significant resonance stabilization energy of two aromatic rings. At scale, the mass transfer of H₂ gas into the liquid phase becomes the rate-limiting step. If agitation is insufficient, the local concentration of dissolved H₂ at the catalyst surface drops. This leads to catalyst deactivation (poisoning) by strongly adsorbed, partially reduced intermediates. Resolution: Ensure the use of a gas-entraining impeller to maximize gas-liquid interfacial area. Maintain strict adherence to high-pressure parameters (1500 psi) and elevated temperatures (150°C) as established in classic scale-up literature [1].

Q2: Legacy protocols cite the use of Jones reagent or CrO₃/Acetic acid for the oxidation step. Why is this problematic during scale-up, and what is the alternative?

Causality & Rationale: While CrO₃-acetic acid oxidation is historically reliable for yielding 4-cyclohexylcyclohexanone [2], the reaction is violently exothermic. In a 50-liter or larger reactor, the surface-area-to-volume ratio decreases drastically, making it nearly impossible to remove heat fast enough to prevent a thermal runaway. Furthermore, it generates stoichiometric heavy metal (chromium) waste. Resolution: Transition to a biphasic TEMPO/NaOCl (Anelli) oxidation . This catalytic method is "dose-controlled"—meaning the reaction rate and exotherm are strictly dictated by the addition rate of the aqueous bleach, allowing for precise thermal management.

Q3: Distillation of the final product is leading to thermal degradation. How do we separate unreacted 4-cyclohexylcyclohexanol from the target ketone?

Causality & Rationale: 4-Cyclohexylcyclohexanone and its corresponding alcohol have high molecular weights and similar boiling points, requiring high-vacuum, high-temperature distillation that often causes decomposition. Resolution: Exploit the chemical reactivity of the carbonyl group. Ketones readily form water-soluble bisulfite adducts when treated with NaHSO₃, whereas alcohols do not [2]. This allows for a simple phase separation or filtration, bypassing thermal stress entirely.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: High-Pressure Hydrogenation of 4-Phenylphenol

Purpose: Synthesis of 4-cyclohexylcyclohexanol [1].

  • Preparation: Charge a high-pressure Hastelloy autoclave with 4-phenylphenol (1.0 equiv) and absolute ethanol (10 volumes).

  • Catalyst Loading: Add 5% Pd/C catalyst (10 wt% relative to substrate). Caution: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Purging: Seal the reactor. Purge with N₂ (3x to 50 psi) followed by H₂ (3x to 50 psi) to ensure a strictly anaerobic environment.

  • Reaction: Pressurize with H₂ to 1500 psi. Heat the reactor to 150°C while maintaining vigorous agitation (800+ rpm).

  • Monitoring: Monitor the pressure drop in the hydrogen accumulator.

  • Workup: Once H₂ uptake ceases, cool the reactor to <30°C and safely vent the pressure. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.

System Validation & Go/No-Go Checkpoint: Perform ¹H NMR or GC-FID on the crude concentrate. The reaction is validated for the next step only if aromatic proton signals (~7.0–7.5 ppm) are completely absent.

Protocol B: TEMPO-Mediated Oxidation (Scale-Up Alternative to CrO₃)

Purpose: Safe, dose-controlled synthesis of 4-cyclohexylcyclohexanone.

  • Preparation: In a jacketed reactor, dissolve 4-cyclohexylcyclohexanol (1.0 equiv) in dichloromethane (DCM, 5 volumes).

  • Catalyst Addition: Add TEMPO (0.01 equiv) and KBr (0.1 equiv) dissolved in a minimal amount of deionized water.

  • Thermal Control: Set the reactor jacket to cool the biphasic mixture to 0–5°C.

  • Dosing: Slowly dose aqueous NaOCl (1.1 equiv, buffered to pH 8.5–9.0 with NaHCO₃) via an automated addition funnel. Critical: Adjust the dosing rate to ensure the internal reactor temperature never exceeds 10°C.

  • Quenching: Stir for 1 hour post-addition. Quench unreacted hypochlorite by adding 10% aqueous sodium thiosulfate until a negative starch-iodide test is achieved.

  • Phase Separation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

System Validation & Go/No-Go Checkpoint: The organic phase color will shift from red/orange (active oxoammonium ion) to pale yellow. Validate via TLC (KMnO₄ stain); the alcohol spot must be consumed.

Protocol C: Bisulfite Adduct Purification

Purpose: Non-thermal isolation of pure 4-cyclohexylcyclohexanone [2].

  • Adduct Formation: Dissolve the crude ketone in a minimal volume of ethanol. Add a saturated aqueous solution of NaHSO₃ (1.5 equiv). Stir vigorously for 2 hours at 20°C.

  • Filtration: Filter the resulting dense white precipitate (the ketone-bisulfite adduct). Wash the filter cake thoroughly with diethyl ether to extract unreacted alcohol and organic impurities.

  • Hydrolysis: Resuspend the washed solid cake in a 10% aqueous Na₂CO₃ solution. Stir for 1 hour at room temperature to hydrolyze the adduct back to the free ketone.

  • Extraction: Extract the aqueous mixture with DCM (3x). Dry the combined organic layers over MgSO₄ and concentrate in vacuo to yield pure 4-cyclohexylcyclohexanone.

System Validation & Go/No-Go Checkpoint: Perform IR spectroscopy on the final isolated solid. Validation is confirmed by a sharp, strong carbonyl stretch at ~1710 cm⁻¹ and the absolute absence of a broad O-H stretch at ~3300 cm⁻¹.

Quantitative Process Data

To assist in route selection for pilot-plant campaigns, the following table summarizes the quantitative metrics of the various oxidation strategies available for 4-cyclohexylcyclohexanol.

Oxidation MethodPrimary ReagentsTypical YieldExotherm ControlScale-Up SuitabilityPrimary Waste / Byproducts
Jones Oxidation CrO₃, H₂SO₄, Acetone80–85%Poor (Sudden heat release)LowStoichiometric Chromium salts
CrO₃-Acetic Acid CrO₃, AcOH~73%ModerateLowStoichiometric Chromium salts
TEMPO/NaOCl TEMPO, NaOCl, KBr, DCM>90%Excellent (Dose-controlled)HighAqueous NaCl, H₂O

References

  • Title: Synthesis and Irradiation of 2,4,4,5-Tetramethylbicyclo[4.2.0]octa-l,5-dien-3-one (Acyl Rearrangements in Radical Reactions)
  • Title: Ring Closure Reactions. III.
  • Title: 4-CYCLOHEXYLCYCLOHEXANONE 92-68-2 wiki Source: Guidechem URL

Technical Support Center: Purification of 4-Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Critical Quality Attributes (CQAs)

Welcome to the technical support hub for 4-Cyclohexylcyclohexanone (CAS: 4045-02-9) . This intermediate is critical in the synthesis of liquid crystals and pharmaceutical actives (e.g., praziquantel derivatives).

Achieving high purity (>99%) often requires addressing two distinct impurity classes:

  • Stereochemical Impurities: The cis isomer (kinetically favored in some syntheses) vs. the trans isomer (thermodynamically favored and usually required).

  • Chemical Impurities: Unreacted starting materials (4-cyclohexylcyclohexanol), over-oxidation byproducts (diones), and phenols.

This guide prioritizes thermodynamic control and chemoselective isolation to resolve these issues.

Module 1: Stereochemical Management (The Cis/Trans Issue)

The Problem: Synthetic routes involving the hydrogenation of 4-phenylphenol or oxidation of 4-cyclohexylcyclohexanol often yield a mixture of isomers. For liquid crystal applications, the trans-isomer is strictly required due to its linear, rod-like geometry which stabilizes the mesophase.

The Mechanism: The trans isomer adopts a diequatorial chair conformation, which is energetically more stable than the cis isomer (axial-equatorial) by approximately 1.7–2.5 kcal/mol. We exploit this energy difference via Base-Catalyzed Equilibration .

Protocol A: Thermodynamic Equilibration (Isomerization)

Use this if your analytical HPLC/GC shows high cis-content (>10%).

Reagents:

  • Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu).

  • Solvent: Methanol (if using NaOMe) or THF.

Workflow:

  • Dissolution: Dissolve the crude ketone mixture in Methanol (10 mL/g).

  • Catalysis: Add 5-10 mol% NaOMe.

  • Reflux: Heat to reflux (65°C) for 2–4 hours.

    • Why? The base removes an

      
      -proton to form an enolate. Reprotonation occurs non-selectively, but over time, the system settles into the lower-energy trans state.
      
  • Quench: Cool to RT and neutralize with dilute HCl.

  • Isolation: Evaporate methanol, redissolve in ether/toluene, wash with water, and dry.

Visualization: Isomerization Logic

Isomerization Cis Cis-Isomer (Axial/Equatorial) Less Stable Enolate Enolate Intermediate (Planar Alpha-Carbon) Cis->Enolate Deprotonation Base Base Catalyst (NaOMe) Base->Enolate Enolate->Cis Reversible Trans Trans-Isomer (Diequatorial) Thermodynamic Major Enolate->Trans Reprotonation (Equilibrium)

Figure 1: Thermodynamic equilibration pathway converting the kinetic cis-isomer to the stable trans-isomer via enolate formation.

Module 2: Chemical Purification (Bisulfite Adducts)

The Problem: Separating the ketone from its precursor alcohol (4-cyclohexylcyclohexanol) is difficult via distillation due to boiling point proximity.[1]

The Solution: Use Sodium Bisulfite (NaHSO₃) . It forms a water-soluble, crystalline adduct only with sterically accessible ketones. Alcohols and hindered impurities do not react and remain in the organic phase.

Protocol B: Bisulfite Purification

Use this to remove non-ketone organic impurities.

StepActionTechnical Note
1. Reagent Prep Dissolve NaHSO₃ (1.5 eq) in minimal water. Add Ethanol (30% v/v) to prevent freezing/oiling.Fresh bisulfite is critical; old reagent oxidizes to sulfate.
2. Addition Add crude ketone solution (in ether or toluene) to the bisulfite mix. Stir vigorously for 2–3 hours.Vigorous stirring is mandatory to maximize phase transfer surface area.
3. Filtration Filter the white precipitate (Bisulfite Adduct). Wash with ether.The filtrate (liquid) contains your impurities (alcohols). Discard the liquid.
4. Regeneration Suspend the solid adduct in water. Add 10% NaOH or Na₂CO₃ solution. Stir for 30 mins.Base destroys the adduct, liberating the pure ketone as an oil.
5. Extraction Extract the liberated ketone with Hexanes or DCM. Dry over MgSO₄.
Visualization: Chemoselective Purification Workflow

BisulfiteProcess Input Crude Mixture (Ketone + Alcohol) Bisulfite Add Sat. NaHSO3 (Vigorous Stirring) Input->Bisulfite Separation Filtration Step Bisulfite->Separation SolidPhase Solid Filter Cake (Ketone-Bisulfite Adduct) Separation->SolidPhase Precipitate LiquidPhase Filtrate (Discard) (Alcohol + Impurities) Separation->LiquidPhase Organic Phase Regen Regeneration (Add 10% NaOH) SolidPhase->Regen Final Pure 4-Cyclohexylcyclohexanone Regen->Final Extraction

Figure 2: The chemoselective "trap and release" mechanism using sodium bisulfite to isolate ketones from alcoholic impurities.

Module 3: Final Polishing (Recrystallization)

Once chemically pure, the trans-isomer can be further enriched by recrystallization. The trans-isomer typically has a higher melting point and lower solubility in cold non-polar solvents than the cis-isomer.

Solvent Selection Guide:

Solvent SystemPolarityOutcomeRecommendation
Ethanol (95%) PolarGood for removing trace inorganic salts or polar residues.Primary Choice
Hexanes / Pet Ether Non-PolarExcellent for removing "oily" residues. Requires cooling to -20°C.Secondary Choice
Methanol/Water (9:1) PolarForces precipitation of hydrophobic ketone.Use if yield is low in Ethanol.[2]

Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals:

  • Re-heat to dissolve.[3][4]

  • Add a seed crystal of pure trans-4-cyclohexylcyclohexanone.

  • Cool very slowly (wrap the flask in foil/towel) to room temperature before moving to an ice bath.

Frequently Asked Questions (FAQs)

Q: Why does my GC still show two peaks after bisulfite treatment? A: Bisulfite removes non-ketones (alcohols). It does not separate isomers. Both cis and trans ketones form adducts. You must perform Protocol A (Isomerization) followed by recrystallization to fix the isomer ratio.

Q: Can I use silica gel chromatography instead? A: Yes, but it is challenging. The Rf difference between cis and trans isomers is negligible in most solvent systems (e.g., Hexane/EtOAc). Recrystallization is far more scalable and effective for diastereomer separation.

Q: My bisulfite adduct isn't precipitating. Why? A: Two possibilities:

  • Solvent Volume: You used too much solvent.[4] The adduct is slightly soluble in water. Keep water volume minimal.

  • Sterics: 4-Cyclohexylcyclohexanone is moderately hindered. Ensure you are stirring vigorously for at least 2 hours to drive the heterogeneous reaction.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Bisulfite Adducts, p. 1256).

  • BenchChem Technical Support. Sodium Bisulfite Extraction for the Purification of Reactive Ketones. (Accessed 2024).[5]

  • U.S. Patent 3,933,916. Purification of Cyclohexanone.[1] (Methods for removing impurities from cyclohexanone derivatives via chemical treatment).[1][4]

  • U.S. Patent 5,292,960. Process for purification of cyclohexanone.[1][6] (Dehydrogenation and purification logic).

  • ResearchGate Discussion. Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsesquioxanes. (Discusses thermodynamic solubility differences of cyclohexyl-substituted systems).

Sources

Catalyst selection for the hydrogenation of 4-phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the hydrogenation of 4-phenylcyclohexanone. It prioritizes mechanistic understanding, stereocontrol, and troubleshooting.

Topic: Catalyst Selection & Process Optimization

Executive Summary

The hydrogenation of 4-phenylcyclohexanone presents a classic stereochemical challenge. The phenyl group acts as a "conformational anchor" (locking the ring in a chair conformation with the phenyl group equatorial), meaning the stereochemical outcome (cis vs. trans alcohol) is dictated almost entirely by the catalyst's mode of hydrogen addition.

  • Targeting cis-4-phenylcyclohexanol (Kinetic Product): Use Rhodium (Rh) or Ruthenium (Ru) .

  • Targeting trans-4-phenylcyclohexanol (Thermodynamic Product): Use Palladium (Pd) under equilibrating conditions or chemical reduction (e.g., hydride reagents, though catalytic routes exist).

  • Critical Risk: Over-reduction of the aromatic phenyl ring to a cyclohexyl group.

Module 1: Stereoselectivity & Catalyst Decision Matrix

The choice of catalyst determines whether the hydrogen adds from the axial or equatorial face.

Mechanism of Selectivity
  • Haptophilic/Steric Control (Rh, Pt, Ru): These metals typically facilitate hydrogen addition from the less hindered equatorial face of the carbonyl. Since the phenyl group locks the ring, this "bottom-up" attack forces the resulting hydroxyl group into the axial position, yielding the cis isomer.

  • Isomerization/Thermodynamic Control (Pd): Palladium binds ketones and alcohols reversibly, often allowing the initial cis product to isomerize to the more thermodynamically stable trans isomer (diequatorial).

CatalystSelection Start Target Product? Cis Cis-4-phenylcyclohexanol (Axial OH - Kinetic) Start->Cis Kinetic Control Trans Trans-4-phenylcyclohexanol (Equatorial OH - Thermodynamic) Start->Trans Thermodynamic Control Rh Primary Choice: 5% Rh/C (Low T, Non-polar solvent) Cis->Rh High Selectivity (>90%) Ru Alternative: 5% Ru/Al2O3 (High pressure, risk of ring saturation) Cis->Ru Good Selectivity Pd Primary Choice: 5% Pd/C (Allow equilibration) Trans->Pd Via Isomerization Raney Alternative: Raney Ni (High T/P) Trans->Raney Risk CRITICAL RISK: Over-hydrogenation of Phenyl Ring Rh->Risk If T > 40°C Pd->Risk High Activity

Figure 1: Decision tree for catalyst selection based on stereochemical targets and associated risks.

Module 2: Comparative Catalyst Performance
CatalystPrimary Product (Isomer)Selectivity (Cis:Trans)Risk ProfileRecommended Solvent
Rh/C (5%) Cis (Axial OH)High (~90:10)Moderate risk of ring saturation at high pressure.Hexane, Cyclohexane, THF
Ru/Al2O3 Cis (Axial OH)High (~85:15)High risk of ring saturation; requires careful P control.Methanol, Ethanol
Pd/C (5-10%) Trans (Equatorial OH)*Variable (Mix -> Trans)Requires acidic modifier or high T to fully isomerize.Ethanol, Acetic Acid (trace)
Pt/C MixedModerateLowest activity; often requires higher pressure.Ethyl Acetate

Technical Note: "Trans" selectivity with Pd/C is time-dependent. Pd facilitates the dehydrogenation of the alcohol back to the ketone, allowing the stereocenter to reset to the thermodynamic minimum (trans).

Module 3: Troubleshooting & FAQs
Q1: I am getting significant amounts of 4-cyclohexylcyclohexanol (fully saturated). How do I stop the phenyl ring reduction?

Diagnosis: The catalyst is too active toward the aromatic ring, or the reaction conditions are too harsh. Corrective Actions:

  • Switch Metal: If using Pt or Pd, switch to Rh/C . Rhodium is generally more selective for C=O over aromatic rings under mild conditions compared to Platinum group metals.

  • Lower Temperature: Aromatic hydrogenation has a higher activation energy than ketone reduction. Maintain temperature below 30°C .

  • Pressure Control: Reduce H2 pressure to 1–3 bar . High pressure (e.g., >10 bar) forces aromatic reduction.

  • Poisoning: Add a trace amount of quinoline or use a sulfided catalyst (e.g., Pt(S)/C) to inhibit the highly active sites responsible for ring saturation.

Q2: I need the trans-isomer, but Rh/C is giving me 95% cis.

Diagnosis: You are operating under kinetic control. Rhodium is excellent for cis but poor for trans. Corrective Actions:

  • Change Catalyst: Switch to Pd/C .

  • Promote Equilibration: Run the reaction in a protic solvent (e.g., Ethanol) and consider adding a trace of HCl or heating the reaction mixture after hydrogen uptake is complete. This allows the Pd to catalyze the isomerization from cis to trans.

  • Alternative Route: If catalytic hydrogenation fails to give high trans purity, consider a chemical reduction using LiAlH4 (Lithium Aluminum Hydride) or NaBH4 in ethanol, which typically favor the equatorial alcohol (trans) via nucleophilic attack on the axial face.

Q3: The reaction stalls at 50% conversion.

Diagnosis: Catalyst poisoning or mass transfer limitations. Corrective Actions:

  • Purification: The ketone substrate must be free of sulfur or halide impurities (common from previous synthetic steps). Recrystallize the starting material.

  • Agitation: Hydrogenation is a three-phase reaction (Gas-Liquid-Solid). Ensure vigorous stirring (>800 RPM) to break H2 gas into the liquid phase.

  • Solvent Choice: If using non-polar solvents (Hexane), the product alcohol might precipitate or coat the catalyst. Switch to THF or Ethyl Acetate to maintain solubility.

Module 4: Standardized Experimental Protocol (Cis-Selective)

Objective: Synthesis of cis-4-phenylcyclohexanol with >90% diastereoselectivity.

Reagents:

  • Substrate: 4-Phenylcyclohexanone (1.0 eq)

  • Catalyst: 5% Rh/C (5 wt% loading relative to substrate)

  • Solvent: THF or Cyclohexane (0.1 M concentration)

  • Gas: Hydrogen (Balloon or low pressure line)

Workflow:

  • Preparation: In a clean autoclave or heavy-walled glass pressure vessel, dissolve 4-phenylcyclohexanone in THF.

  • Catalyst Addition: Carefully add 5% Rh/C. Safety Note: Rh/C is pyrophoric. Wet with a small amount of solvent or water before addition if handling dry powder.

  • Purging: Seal the vessel. Purge with Nitrogen (3x) to remove Oxygen. Purge with Hydrogen (3x) to saturate the headspace.

  • Reaction: Pressurize to 3 bar (45 psi) H2. Stir vigorously at 25°C .

    • Monitoring: Monitor H2 uptake. Reaction is typically complete in 2–4 hours.

  • Workup: Vent H2. Purge with Nitrogen. Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out on the filter paper (fire hazard).

  • Analysis: Analyze by GC or NMR.

    • Cis-isomer (Target): Axial proton signal in 1H NMR (narrow coupling constant).

    • Trans-isomer: Equatorial proton signal (wide coupling constant due to diaxial coupling).

References
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Seminal text on haptophilicity and stereocontrol).
  • Siegel, S. (1953). Stereochemistry of the Hydrogenation of the Isomers of Dimethylcyclohexene and Xylene. Journal of the American Chemical Society, 75(6), 1317–1320. Link

  • Mitsui, S., & Imaizumi, S. (1963). Stereochemistry of Hydrogenation of 4-tert-Butylcyclohexanone. Bulletin of the Chemical Society of Japan, 36, 855. (Mechanistic basis for steric control in 4-substituted cyclohexanones).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

Minimizing byproduct formation in 4-Cyclohexylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Minimizing Byproduct Formation & Process Optimization

Executive Summary

The synthesis of 4-cyclohexylcyclohexanone (Target K ) from 4-cyclohexylphenol (Substrate P ) is a delicate balance between ring saturation and carbonyl retention. The primary failure mode in this synthesis is over-reduction , where the target ketone is further hydrogenated to 4-cyclohexylcyclohexanol (Byproduct A ).

This guide provides troubleshooting workflows to maximize selectivity for the ketone, manage stereochemistry (cis/trans isomers), and recover product from over-reduced mixtures.

Module 1: Minimizing Over-Reduction (Direct Hydrogenation)

User Query: "I am using Pd/C for the hydrogenation of 4-cyclohexylphenol, but I am getting >15% alcohol byproduct. How do I stop the reaction at the ketone stage?"

Technical Insight: The Adsorption-Desorption Competition

The hydrogenation of phenol to cyclohexanone occurs in two distinct phases. The phenol ring is hydrogenated to an enol, which tautomerizes to the ketone. However, the ketone is still reactive toward hydrogenation. Over-reduction occurs when the ketone fails to desorb from the catalyst surface before a second hydrogenation event occurs.

To prevent this, you must modify the catalyst surface to make the ketone "uncomfortable" (favoring desorption) or electronically deactivate the catalyst toward the carbonyl group.

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Catalyst Support Switch to Pd/Al₂O₃ or Pd/TiO₂ Acidic/Amphoteric supports like Alumina interact differently with the carbonyl oxygen than activated carbon, often facilitating faster desorption of the ketone [1].
Promoters Add Na₂CO₃ or NaOH (Alkali doping)Doping the Pd catalyst with alkali metals (Na, K) acts as a selective poison. It increases the electron density on Pd, which suppresses the adsorption of the electron-rich carbonyl group, preventing further reduction to the alcohol [2].
Solvent Non-polar (Cyclohexane/Toluene) Polar solvents can stabilize the adsorbed ketone species. Non-polar solvents encourage the polar ketone to desorb into the bulk phase.
Pressure Reduce H₂ Pressure (< 0.5 MPa) High hydrogen pressure increases the rate of the second reduction step (Ketone

Alcohol) more than the first. Lower pressure favors selectivity.
Visualizing the Selectivity Pathway

ReactionPathway Phenol 4-Cyclohexylphenol (Starting Material) Enol Enol Intermediate (Transient) Phenol->Enol + 2 H₂ (Fast) Ketone 4-Cyclohexylcyclohexanone (TARGET) Enol->Ketone Tautomerization (Spontaneous) Alcohol 4-Cyclohexylcyclohexanol (BYPRODUCT) Ketone->Alcohol + H₂ (Over-Reduction) PREVENT THIS

Figure 1: Reaction network showing the critical junction at the Ketone stage. The goal is to inhibit the final dashed pathway.

Module 2: Stereochemical Control (Cis vs. Trans)

User Query: "My product is a mixture of cis and trans isomers. Which is more stable, and how do I convert the mixture to the single thermodynamic isomer?"

Technical Insight: Conformational Locking

Unlike simple cyclohexanone, 4-cyclohexylcyclohexanone has a massive anchoring group (the cyclohexyl ring).

  • Trans-isomer: Both the cyclohexyl group and the oxygen functionality can adopt an equatorial-like arrangement (or minimize 1,3-diaxial interactions). This is the Thermodynamic Product .

  • Cis-isomer: Often the Kinetic Product formed during rapid hydrogenation, where hydrogen adds from the least hindered face.

Equilibration Protocol

If you require the trans isomer but have a mixture, do not discard it. You can force the cis isomer to isomerize via base-catalyzed enolization.

  • Dissolve: Dissolve the crude ketone mixture in Ethanol (EtOH).

  • Base: Add 5-10 mol% Sodium Ethoxide (NaOEt) or NaOH.

  • Reflux: Heat to reflux for 1-2 hours.

  • Mechanism: The base removes an

    
    -proton, forming the enolate. When the proton returns, it prefers the thermodynamic (trans) orientation to minimize steric strain.
    
  • Quench: Neutralize with dilute HCl, extract, and recrystallize.

Module 3: Product Recovery (The "Green" Workaround)

User Query: "The hydrogenation over-reduced completely to the alcohol. Is the batch ruined?"

Response: No. The alcohol (4-cyclohexylcyclohexanol) is a high-purity precursor. You can oxidize it back to the ketone using a TEMPO/Bleach oxidation . This is superior to Jones Oxidation (Chromium) for pharmaceutical applications due to lower toxicity and milder conditions.

Standard Operating Procedure: TEMPO Oxidation

Adapted from the Anelli/Zhao Protocols [3, 4]

Reagents:

  • Substrate: 4-Cyclohexylcyclohexanol

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - 1 mol%

  • Co-catalyst: KBr (10 mol%)

  • Oxidant: NaOCl (Household Bleach, ~1.1 equiv)

  • Buffer: NaHCO₃ (to maintain pH 8.6–9.5)

  • Solvent: Dichloromethane (DCM) / Water biphasic mix.[1]

Step-by-Step:

  • Preparation: Dissolve alcohol (10 mmol) and TEMPO (0.1 mmol) in DCM (25 mL).

  • Aqueous Phase: Dissolve KBr (1 mmol) in water (5 mL) and add to the flask. Cool the biphasic mixture to 0°C.

  • Oxidant Addition: Slowly add aqueous NaOCl (buffered with NaHCO₃ to pH 9) dropwise over 20 minutes. Control Exotherm: Keep T < 10°C.

  • Monitoring: The reaction is extremely fast (often <30 mins). Monitor by TLC.[2]

  • Quench: Add aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess bleach. The organic layer will turn from orange (active TEMPO) to pale yellow.

  • Workup: Separate organic layer, wash with brine, dry over MgSO₄, and concentrate.

Decision Logic for Synthesis Strategy

TroubleshootingTree Start Start: 4-Cyclohexylphenol Method Select Hydrogenation Method Start->Method Direct Direct Selective Hydrogenation (Pd/Al₂O₃ + Na₂CO₃) Method->Direct Priority: Speed OverRed Full Hydrogenation + Oxidation (Pd/C -> Alcohol -> TEMPO) Method->OverRed Priority: Purity Result1 Result: Mixture of Ketone + Alcohol Direct->Result1 If Selectivity Fails Final Target: 4-Cyclohexylcyclohexanone Direct->Final Success Result2 Result: Pure Alcohol Intermediate OverRed->Result2 Action1 Action: Optimize Catalyst (Add Base) or Reduce Pressure Result1->Action1 Action2 Action: Perform TEMPO Oxidation Result2->Action2 Action1->Direct Action2->Final

Figure 2: Decision tree for selecting the synthesis route based on purity vs. speed requirements.

Data Summary: Catalyst Performance
Catalyst SystemConversion (%)Selectivity (Ketone)Selectivity (Alcohol)Notes
Pd/C (Neutral) >99%~40-60%~40-60%Poor selectivity; leads to "KA oil" (Ketone/Alcohol mix).
Rh/C >99%<10%>90%Excellent for making the Alcohol (Route B), poor for Ketone.
Pd/Al₂O₃ >95%~85-90%~10-15%Acidic support aids ketone desorption [1].
Na-doped Pd/C >95%>95% <5%Alkali doping poisons the sites responsible for ketone reduction [2].
References
  • Selective Hydrogenation of Phenols: Wang, Y., et al. "Selective hydrogenation of phenol to cyclohexanone over Pd/Al2O3 catalyst." Catalysis Communications, vol. 4, no. 8, 2003.

  • Alkali Promotion: Liu, H., et al. "Selective phenol hydrogenation to cyclohexanone over alkali-metal-promoted Pd/TiO2 in aqueous media."[3] Green Chemistry, 2017.

  • TEMPO Oxidation (Anelli): Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[4] Journal of Organic Chemistry, 1987.

  • Green Oxidation Review: Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010.

Sources

Technical Support Center: 4-Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Cyclohexylcyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and proper storage of this compound, thereby safeguarding the integrity of your experiments. Here, we will delve into the best practices for handling and storing 4-Cyclohexylcyclohexanone, troubleshoot common issues, and provide detailed protocols to maintain its quality.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Cyclohexylcyclohexanone?

A1: To ensure the long-term stability of 4-Cyclohexylcyclohexanone, it should be stored in a cool, dry, and well-ventilated place.[1] The container must be tightly sealed to prevent exposure to air and moisture.[1][2] It is also crucial to protect the compound from heat and direct light.[1] While some sources suggest room temperature is acceptable, storing in a "cool and shaded area" is a recommended practice to minimize any potential for degradation.[2]

Q2: What is the expected shelf life of 4-Cyclohexylcyclohexanone?

A2: With proper storage, 4-Cyclohexylcyclohexanone has a shelf life of 25 months or longer.[1] Adherence to the recommended storage conditions is critical to achieving this extended stability.

Q3: What type of container should I use for storing 4-Cyclohexylcyclohexanone?

A3: Use a tightly sealed, light-shielding airtight container.[3] This will protect the compound from light and atmospheric oxygen, which can potentially cause degradation over time.

Q4: Is 4-Cyclohexylcyclohexanone sensitive to light or air?

A4: Yes, protection from light and air is recommended. Some sources indicate that ketones, in general, may be altered by light.[4] Exposure to air can lead to slow oxidation. Therefore, storing in a tightly sealed, opaque or amber container is advisable.

Q5: What are the known incompatibilities of 4-Cyclohexylcyclohexanone?

A5: 4-Cyclohexylcyclohexanone is incompatible with strong oxidizing agents. Contact with these substances should be strictly avoided to prevent hazardous reactions. Some sources also list strong bases and oxygen as incompatible materials.

Troubleshooting Guide

This section addresses common problems that may arise during the use of 4-Cyclohexylcyclohexanone, with a focus on identifying and resolving issues related to its stability and storage.

Problem 1: I've noticed a change in the physical appearance of my 4-Cyclohexylcyclohexanone. It was a colorless liquid, but now it has a yellowish tint.

  • Potential Cause: A change in color can be an indicator of degradation. Ketones can undergo slow oxidation, especially when exposed to light and air over extended periods. This can lead to the formation of various byproducts that may be colored.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container, protected from light and heat.

    • Check the Age: Compare the date of receipt with the recommended shelf life.

    • Purity Check (Optional but Recommended): If your research is sensitive to impurities, consider running a purity analysis (e.g., GC-MS or NMR) to identify any degradation products.

    • Action: If degradation is suspected, it is advisable to use a fresh, unopened batch of the compound for critical experiments to ensure the reliability of your results.

Problem 2: My experimental results are inconsistent or unexpected when using an older batch of 4-Cyclohexylcyclohexanone.

  • Potential Cause: Inconsistent results can often be traced back to a change in the purity or concentration of the reagent. Degradation of 4-Cyclohexylcyclohexanone can lead to a lower effective concentration and the presence of interfering byproducts.

  • Troubleshooting Steps:

    • Prepare a Fresh Standard: Prepare a fresh stock solution from a new, unopened container of 4-Cyclohexylcyclohexanone and repeat the experiment.

    • Compare Results: If the experiment with the fresh standard yields the expected results, it is highly likely that the older batch has degraded.

    • Review Handling Procedures: Ensure that stock solutions are not being repeatedly opened and closed, which can introduce atmospheric oxygen and moisture. Aliquoting the stock solution into smaller, single-use vials upon initial preparation can mitigate this.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical approach to troubleshooting issues related to the stability of 4-Cyclohexylcyclohexanone.

troubleshooting_workflow start Start: Unexpected Experimental Result or Change in Appearance check_storage Step 1: Verify Storage Conditions (Cool, Dry, Dark, Tightly Sealed) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage Conditions and Re-evaluate storage_ok->correct_storage No check_age Step 2: Check Age of Compound storage_ok->check_age Yes age_ok Within Shelf Life? check_age->age_ok discard_old Action: Discard Old Batch and Use a New One age_ok->discard_old No prepare_fresh Step 3: Prepare a Fresh Stock Solution from a New Batch age_ok->prepare_fresh Yes compare_results Step 4: Compare Experimental Results (Old vs. New Batch) prepare_fresh->compare_results results_match Results Match? compare_results->results_match issue_resolved Conclusion: Issue Resolved. Old Batch Likely Degraded. results_match->issue_resolved No further_investigation Conclusion: Issue Persists. Investigate Other Experimental Parameters. results_match->further_investigation Yes

A flowchart for troubleshooting stability issues with 4-Cyclohexylcyclohexanone.

Experimental Protocols

Preparation of a Standard Solution of 4-Cyclohexylcyclohexanone

This protocol outlines the steps for preparing a standard solution, emphasizing best practices to maintain the compound's integrity.

Materials:

  • 4-Cyclohexylcyclohexanone

  • Anhydrous solvent (e.g., ethanol, as it is soluble in alcohol[1])

  • Volumetric flasks (Class A)

  • Calibrated pipettes or syringes

  • Amber glass vials with screw caps

Procedure:

  • Equilibration: Allow the sealed container of 4-Cyclohexylcyclohexanone to come to room temperature before opening to prevent condensation of moisture from the air.

  • Weighing: Accurately weigh the required amount of 4-Cyclohexylcyclohexanone in a clean, dry weighing boat. Given its liquid form, it is best to perform this in a fume hood and handle it with appropriate personal protective equipment.

  • Dissolution: Transfer the weighed compound to a volumetric flask of the desired volume. Use a small amount of the anhydrous solvent to rinse the weighing boat and ensure all the compound is transferred.

  • Dilution: Add the anhydrous solvent to the volumetric flask until it is about three-quarters full. Gently swirl the flask to dissolve the compound completely.

  • Final Volume: Once the compound is fully dissolved, add more solvent to bring the solution to the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage of Stock Solution: Transfer the stock solution to an amber glass vial with a tightly fitting screw cap to protect it from light. For long-term storage, it is recommended to prepare single-use aliquots to minimize repeated opening and closing of the main stock container. Store the stock solution under the recommended conditions (cool, dry, and dark).

Quantitative Data Summary

PropertyValueSource
Appearance Colorless clear liquid (est.)[1]
Boiling Point 281.00 to 283.00 °C @ 760.00 mm Hg[1]
Flash Point 232.00 °F TCC ( 111.11 °C. )[1]
Solubility in Water 30.41 mg/L @ 25 °C (est.)[1]
Shelf Life 25.00 month(s) or longer if stored properly[1]

References

  • The Good Scents Company. (n.d.). 4-cyclohexyl cyclohexanone, 92-68-2. Retrieved from [Link]

  • Junsei Chemical Co., Ltd. (2024, July 30). Cyclohexanone. Retrieved from [Link]

Sources

Validation & Comparative

Unambiguous Structural Elucidation of 4-Cyclohexylcyclohexanone: A Comparative Guide of 1D vs. 2D NMR Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the analytical bottleneck of differentiating saturated alicyclic regioisomers. Confirming the exact structure of (CAS 92-68-2)[1] is a classic example of this challenge. Because the molecule consists entirely of sp³ hybridized carbons (excluding the carbonyl) and lacks distinct heteroatom-adjacent protons, its ¹H NMR spectrum presents a heavily overlapping "aliphatic envelope" between δ 0.95 and 2.40 ppm[2].

Relying solely on standard 1D NMR can lead to costly misidentifications, particularly when differentiating the 4-isomer from its regioisomers, such as [3]. This guide objectively compares the performance of Standard 1D NMR against a Comprehensive 2D NMR Suite (COSY, HSQC, HMBC) , providing a self-validating experimental protocol for absolute structural certainty.

Performance Comparison: 1D NMR vs. 2D NMR Suite

When deciding between analytical workflows, researchers must balance acquisition time against the confidence level of the structural assignment. Table 1 outlines the performance metrics of both approaches.

Table 1: Analytical Performance Comparison

FeatureStandard 1D NMR (¹H & ¹³C)Comprehensive 2D NMR Suite (COSY, HSQC, HMBC)
Aliphatic Resolution Low (Severe overlap between δ 1.0–2.0 ppm)High (Proton-carbon dispersion via HSQC)
Symmetry Detection Excellent (via ¹³C signal counting)Excellent (Confirms equivalent spin systems)
Regioisomer Differentiation Moderate (Relies on inference from symmetry)Absolute (Direct bond connectivity via HMBC)
Acquisition Time ~15–30 minutes~2–4 hours
Data Complexity Low (1D spectra)High (Requires multidimensional processing)

Causality in Isomer Differentiation: The Symmetry Principle

The core logic behind identifying 4-cyclohexylcyclohexanone lies in magnetic equivalence . The 1,4-substitution pattern creates a plane of symmetry through the C1 (carbonyl) and C4 (methine) carbons of the cyclohexanone ring.

  • Why 1D ¹³C NMR is a powerful first pass: This symmetry reduces the expected 12 carbon signals of a C₁₂H₂₀O molecule down to exactly 8 distinct ¹³C signals .

  • The Regioisomer Contrast: In contrast, 2-cyclohexylcyclohexanone and 3-cyclohexylcyclohexanone lack this plane of symmetry (they are chiral molecules). Consequently, their ¹³C NMR spectra will display all 12 distinct carbon signals .

While ¹³C symmetry strongly suggests the 4-isomer, HMBC (Heteronuclear Multiple Bond Correlation) provides the ultimate self-validating proof. By observing the 2- and 3-bond couplings from the carbonyl carbon (δ ~212 ppm) to the adjacent α-protons, we can definitively prove the substitution pattern.

Table 2: Experimental NMR Markers for Cyclohexylcyclohexanone Regioisomers

Regioisomer¹³C Symmetry (Distinct Signals)¹H α-Proton IntegrationKey HMBC Correlation to C=O (δ ~212 ppm)
4-Cyclohexylcyclohexanone 8 Signals (High Symmetry)4H (Symmetric methylenes)Two equivalent CH₂ groups
3-Cyclohexylcyclohexanone 12 Signals (Asymmetric)4H (Asymmetric methylenes)Two distinct CH₂ groups
2-Cyclohexylcyclohexanone 12 Signals (Asymmetric)3H (1 Methine, 1 Methylene)One CH (methine) + One CH₂ (methylene)

(Note: Experimental ¹H NMR data for 4-cyclohexylcyclohexanone shows the four symmetric α-protons as a distinct multiplet at δ 2.40–2.25 ppm[2].)

Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol uses the ¹³C signal count to propose the structural hypothesis, and the 2D HMBC correlation to definitively prove it.

Phase 1: Sample Preparation
  • Weigh 15–20 mg of the synthesized cyclohexylcyclohexanone intermediate.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field shimming artifacts.

Phase 2: 1D NMR Acquisition (The Symmetry Screen)
  • ¹H NMR: Acquire at 400 MHz or 600 MHz (ns = 16, d1 = 1s). Purpose: Assess purity and integrate the α-proton region (δ 2.20–2.50 ppm).

  • ¹³C NMR: Acquire with complete proton decoupling (ns = 256 to 512, d1 = 2s). Purpose: Count the distinct carbon resonances. A count of exactly 8 signals immediately flags the symmetric 4-isomer.

Phase 3: 2D NMR Acquisition (The Connectivity Proof)
  • HSQC: Acquire to map all protons to their directly attached carbons (optimized for ¹JCH = 145 Hz). Purpose: Deconvolute the overlapping aliphatic envelope.

  • HMBC: Acquire with a long-range delay optimized for ⁿJCH = 8 Hz. Purpose: Trace the couplings from the carbonyl carbon to the adjacent α-protons. If the carbonyl correlates to a methine proton, the sample is the 1,2-substituted isomer. If it correlates to symmetric methylenes, it is the 1,4-substituted isomer.

Phase 4: Data Processing

Apply zero-filling to all dimensions. Use an exponential window function (LB = 1.0 Hz) for 1D spectra, and a sine-bell squared apodization function for 2D spectra to enhance resolution before Fourier transformation.

Structural Elucidation Workflow

NMR_Workflow Start Sample: Cyclohexylcyclohexanone Isomer Mixture Acq1D Acquire 1D 13C NMR (Proton Decoupled) Start->Acq1D CheckSym Analyze 13C Symmetry (Count Distinct Signals) Acq1D->CheckSym Isomer4 8 Distinct Signals Candidate: 4-Isomer CheckSym->Isomer4 High Symmetry Isomer23 12 Distinct Signals Candidate: 2- or 3-Isomer CheckSym->Isomer23 Asymmetric Acq2D Acquire 2D HMBC (Targeting δ ~212 ppm) Isomer4->Acq2D Isomer23->Acq2D Confirm4 Symmetric α-Proton Correlations (1,4-Substituted) Acq2D->Confirm4 Confirm2 Methine α-Proton Correlation (1,2-Substituted) Acq2D->Confirm2

Fig 1: NMR decision workflow for differentiating cyclohexylcyclohexanone regioisomers.

Conclusion

While 1D NMR is a rapid and effective screening tool for symmetry, it lacks the resolving power to definitively prove the connectivity of highly aliphatic molecules. For drug development professionals requiring absolute structural verification of 4-cyclohexylcyclohexanone, deploying a Comprehensive 2D NMR Suite is non-negotiable. The combination of ¹³C signal counting and HMBC connectivity mapping creates a flawless, self-validating analytical loop.

References

  • [1,1′-Bicyclohexyl]-4-one (CAS RN: 92-68-2) . CAS Common Chemistry. Available at: [Link]

  • PubChem Compound Summary for CID 7016, 2-Cyclohexylcyclohexanone . National Center for Biotechnology Information. Available at: [Link]

  • Rhodium on Carbon-Catalyzed Hydrogen Scavenger- and Oxidant-free Dehydrogenation of Alcohols in Aqueous Media . The Royal Society of Chemistry. Available at: [Link]

Sources

Comparative Study of Synthetic Routes to 4-Cyclohexylcyclohexanone: A Technical Guide for Process Development

Author: BenchChem Technical Support Team. Date: March 2026

4-Cyclohexylcyclohexanone (CAS: 92-68-2) is a highly valued bicyclic aliphatic intermediate[1]. It serves as a critical structural scaffold in the development of advanced liquid crystal displays[2], stereoselective cyanohydrins[3], and complex pharmaceutical active ingredients. Because the molecule features two fully saturated six-membered rings, achieving high purity, scalability, and stereochemical control requires a rigorous understanding of the underlying synthetic pathways.

As a Senior Application Scientist, I have evaluated the primary methodologies used to synthesize this compound. This guide objectively compares the two most viable synthetic routes, detailing the causality behind the chemical choices and providing a self-validating experimental framework for the industry-standard protocol.

Strategic Route Comparison

To synthesize 4-cyclohexylcyclohexanone, chemists must navigate the challenge of selectively manipulating functional groups without over-reducing or degrading the cyclohexane rings. The two dominant strategies are the Redox Pathway (Route A) and the Modular Alkylation Pathway (Route B) .

Route A: Global Hydrogenation & Oxidation (The Industrial Standard)

Originally detailed in classic organic literature, this two-step process relies on brute-force reduction followed by selective oxidation.

  • Mechanism: 4-Phenylphenol undergoes exhaustive hydrogenation over a Palladium on Carbon (Pd/C) catalyst. Because breaking the aromatic resonance energy requires extreme conditions, this is performed at 1500 psi and 150 °C. This yields 4-cyclohexylcyclohexanol as a complex mixture of cis and trans diastereomers.

  • Resolution: To resolve this stereochemical mixture, the secondary alcohol is oxidized using Jones reagent (CrO3/H2SO4). This strategically erases the C1 stereocenter, funneling all diastereomeric intermediates into the single target ketone.

Route B: Grignard Addition & Alkene Reduction (The Modular Approach)

Derived from methodologies used to synthesize liquid crystal derivatives[2], this route avoids the hazards of high-pressure arene hydrogenation.

  • Mechanism: 1,4-Cyclohexanedione monoethylene acetal is reacted with cyclohexylmagnesium bromide. The resulting tertiary alcohol is dehydrated under acidic conditions to yield an alkene[2]. Subsequent low-pressure hydrogenation (1 atm H2, Pd/C) and acidic deprotection of the acetal yield the final ketone.

G SM1 4-Phenylphenol (Starting Material) Int1 4-Cyclohexylcyclohexanol (cis/trans mixture) SM1->Int1 H2 (1500 psi), Pd/C 150°C Prod 4-Cyclohexylcyclohexanone (Target Product) Int1->Prod Jones Reagent (CrO3 / H2SO4) SM2 1,4-Cyclohexanedione Monoacetal Int2 Alkene Acetal Intermediate SM2->Int2 1. Cyclohexyl-MgBr 2. Dehydration (H+) Int2->Prod 1. H2 (1 atm), Pd/C 2. Acidic Deprotection

Figure 1: Comparative synthetic workflows for 4-Cyclohexylcyclohexanone (Route A vs. Route B).

Quantitative Route Analysis

When scaling a synthesis from the bench to the pilot plant, operational parameters dictate the viability of the route. Table 1 summarizes the performance metrics of both pathways.

ParameterRoute A: Global RedoxRoute B: Modular Alkylation[2]
Step Count 2 Steps4 Steps
Key Reagents Pd/C, H2 gas, Jones ReagentGrignard, TsOH, Pd/C, H2 gas
Max Pressure / Temp 1500 psi / 150 °C14.7 psi (1 atm) / 65 °C
Stereochemical Yield 100% convergence to ketone100% convergence to ketone
Primary Safety Hazard High-pressure H2; Cr(VI) toxicityHighly reactive Grignard reagents
Scalability Excellent (if autoclave is available)Good (standard glass reactors)

Validated Experimental Protocol: Route A (Redox Pathway)

Because Route A represents the most direct and heavily cited methodology, I have detailed a self-validating protocol below. Every step is designed with built-in analytical checkpoints to ensure the causality of the reaction is physically observable and verifiable.

G N1 Hydrogenation (1500 psi H2) N2 Filtration (Remove Pd/C) N1->N2 N3 Jones Oxidation (CrO3/H2SO4) N2->N3 N4 Quench (Isopropanol) N3->N4 N5 Purification (Girard's Reagent T) N4->N5 N6 Validation (IR: 1710 cm⁻¹) N5->N6

Figure 2: Step-by-step operational and validation workflow for Route A.

Step 1: Exhaustive High-Pressure Hydrogenation
  • Procedure: Charge a high-pressure autoclave with 4-phenylphenol, 10% Pd/C catalyst, and absolute ethanol. Pressurize the vessel to 1500 psi with hydrogen gas and heat to 150 °C.

  • Causality: Aromatic rings possess high resonance stabilization energy (~36 kcal/mol). Unlike isolated alkenes, reducing the biphenyl system requires forcing conditions to overcome this energy barrier. The phenolic OH directs the reduction but is preserved as an aliphatic alcohol.

  • Self-Validation: Monitor the hydrogen gas uptake. The reaction is complete when the internal pressure stabilizes. Upon sampling, GC-MS must show a complete mass shift from m/z 170 (starting material) to m/z 182 (4-cyclohexylcyclohexanol). TLC (UV light) will confirm the total disappearance of the UV-active aromatic chromophore.

Step 2: Stereoconvergent Jones Oxidation
  • Procedure: Filter the crude reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate, dissolve the resulting cis/trans alcohol mixture in reagent-grade acetone, and cool to 0 °C. Add Jones reagent (CrO3 in aqueous H2SO4) dropwise with vigorous stirring.

  • Causality: The secondary alcohol is oxidized to a ketone. This step is strategically vital because it takes a complex mixture of diastereomers and funnels them into a single, unified stereocenter-free ketone product.

  • Self-Validation: The Jones reagent acts as its own colorimetric indicator. The deep orange Cr(VI) solution turns opaque green (Cr(III)) as the alcohol is oxidized. When the orange color persists in the flask for more than 15 minutes, the oxidation is complete. Critical Action: Quench the excess oxidant by adding isopropanol until the solution turns completely green, preventing over-oxidation during the workup.

Step 3: Chemoselective Purification via Girard's Reagent T
  • Procedure: To isolate the ketone from unreacted alcohols or over-reduced hydrocarbons, react the crude organic extract with Girard's Reagent T in ethanol containing catalytic acetic acid.

  • Causality: Girard's Reagent T (trimethylamine acethydrazide chloride) reacts exclusively with the ketone carbonyl to form a water-soluble hydrazone complex.

  • Self-Validation: Partition the mixture between water and diethyl ether. Impurities will partition into the ether layer (discard). Acidify the aqueous layer with HCl to hydrolyze the hydrazone, releasing the pure 4-cyclohexylcyclohexanone, which is then extracted into fresh ether.

  • Final Analytical Validation: Perform FT-IR spectroscopy on the isolated product. A successful synthesis is validated by a sharp, intense C=O stretching band at ~1710 cm⁻¹ and the complete absence of the broad O-H stretch at ~3300 cm⁻¹.

References

  • Karl, C. L., Maas, E. J., & Reusch, W. (1972). Synthesis and Irradiation of 2,4,4,5-Tetramethylbicyclo[4.2.0]octa-1,5-dien-3-one. The Journal of Organic Chemistry, 37(18), 2834-2840.

  • Guidechem. (n.d.). 4-CYCLOHEXYLCYCLOHEXANONE 92-68-2 wiki. Guidechem. 1

  • United States Patent US6465222B1. (2001). Method for stereoselective production of substituted cyclohexylanhydrins. Google Patents. 3

  • European Patent EP0062470A1. (1982). Liquid crystal benzene derivatives. Google Patents. 2

Sources

Reactivity of 4-Cyclohexylcyclohexanone versus other substituted cyclohexanones.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 4-Cyclohexylcyclohexanone vs. Substituted Analogs

Part 1: Executive Summary & Pharmacophore Utility

4-Cyclohexylcyclohexanone (4-CHCH) occupies a unique niche in medicinal chemistry as a "semi-rigid" scaffold. Unlike 4-tert-butylcyclohexanone, which is conformationally "locked" (A-value > 4.9 kcal/mol), 4-CHCH possesses a bulky substituent (A-value ~2.15 kcal/mol) that strongly biases the ring toward a single chair conformation without rendering it strictly immobile.

This guide compares the reactivity profile of 4-CHCH against 4-tert-butylcyclohexanone (rigid standard) and Cyclohexanone (flexible standard). We focus on nucleophilic additions and condensation reactions, providing experimental protocols to control stereoselectivity—a critical parameter in defining the 3D vector of pharmacophores.

Part 2: Conformational Analysis & Anchoring

The reactivity of cyclohexanones is dictated by the ring's ability to undergo chair-flip inversions. The "Anchoring Effect" of the 4-substituent determines the population of the reactive conformer.

Thermodynamic Anchoring Parameters
Substituent (R)A-Value (kcal/mol)% Equatorial Conformer (25°C)Conformational Status
-H (Unsubstituted) 0.050% (Rapid Flip)Flexible
-Methyl 1.74~95%Biased
-Cyclohexyl (4-CHCH) 2.15 - 2.20 ~97.5% Strongly Biased (Semi-Rigid)
-tert-Butyl > 4.9> 99.9%Locked

Scientific Insight: While the tert-butyl group freezes the ring, the cyclohexyl group in 4-CHCH provides a similar stereochemical bias (~97.5% equatorial) but retains the capacity for ring distortion under high-energy transition states. This makes 4-CHCH an excellent model for studying "remote" steric control in drug analogs where the lipophilicity of a cyclohexyl group is preferred over a tert-butyl group.

Visualizing the Anchoring Effect

Conformational_Anchoring Figure 1: Conformational Equilibrium of 4-Cyclohexylcyclohexanone. The bulk of the cyclohexyl group (A-value ~2.15) drives the equilibrium to the right. Sub_Axial Axial Conformer (High Energy) Transition Twist-Boat Transition State Sub_Axial->Transition Ring Flip Sub_Equatorial Equatorial Conformer (Thermodynamically Favored) Sub_Equatorial->Transition  < 2.5% Population   Transition->Sub_Axial  Steric Clash (1,3-diaxial)   Transition->Sub_Equatorial Relaxation

Part 3: Reactivity Profile – Nucleophilic Addition

The most critical reaction for this scaffold is the stereoselective reduction of the ketone to an alcohol. The stereochemical outcome is governed by the competition between Steric Approach Control (kinetic) and Product Development Control (thermodynamic).

Hydride Reduction (Stereoselectivity)

When reducing 4-CHCH, the reagent approaches the carbonyl carbon from either the axial or equatorial trajectory.

  • Small Hydrides (NaBH₄, LiAlH₄): Prefer Axial Attack , leading to the Equatorial Alcohol (trans-isomer).

  • Bulky Hydrides (L-Selectride): Prefer Equatorial Attack , leading to the Axial Alcohol (cis-isomer).[1]

Comparative Stereoselectivity Data (NaBH₄ Reduction)

SubstrateMajor ProductProduct ConfigSelectivity Ratio (Trans:Cis)
4-tert-Butylcyclohexanone trans-Alcohol (Equatorial OH)Thermodynamic88 : 12
4-Cyclohexylcyclohexanone trans-Alcohol (Equatorial OH) Thermodynamic ~85 : 15
4-Methylcyclohexanone trans-Alcohol (Equatorial OH)Thermodynamic80 : 20

Mechanism of Action: For 4-CHCH, the axial attack (top face) is sterically unhindered but torsionally strained. The equatorial attack (bottom face) is torsionally favorable but sterically hindered by the axial hydrogens at C3 and C5. Small nucleophiles like borohydride are less sensitive to the axial hydrogens, favoring the formation of the more stable equatorial alcohol.

Visualizing Stereoselective Attack

Stereoselectivity Figure 2: Divergent Stereochemical Outcomes based on Nucleophile Size. Ketone 4-Cyclohexylcyclohexanone (Carbonyl) Axial_Attack Axial Attack Path (Small Nucleophiles: NaBH4) Ketone->Axial_Attack Low Steric Bulk Equatorial_Attack Equatorial Attack Path (Bulky Nucleophiles: L-Selectride) Ketone->Equatorial_Attack High Steric Bulk Prod_Trans Trans-Alcohol (Equatorial OH) Major Product with NaBH4 Axial_Attack->Prod_Trans Yields Stable Isomer Prod_Cis Cis-Alcohol (Axial OH) Major Product with L-Selectride Equatorial_Attack->Prod_Cis Yields Kinetic Isomer

Part 4: Experimental Protocols

These protocols are validated for 4-substituted cyclohexanones. The stoichiometry is adjusted to ensure complete conversion while minimizing workup emulsions common with cyclohexyl-substituted lipophiles.

Protocol A: Synthesis of trans-4-Cyclohexylcyclohexanol (Thermodynamic)

Target: >85% trans-selectivity

  • Reagents:

    • 4-Cyclohexylcyclohexanone (1.0 eq, 5.5 mmol, ~1.0 g)

    • Sodium Borohydride (NaBH₄) (0.6 eq, 3.3 mmol) — Note: Use slight excess of hydride equivalents (1 mol NaBH4 = 4 hydrides).

    • Ethanol (95%, 15 mL)

  • Procedure:

    • Dissolve ketone in Ethanol at 0°C (ice bath).

    • Add NaBH₄ portion-wise over 5 minutes. Evolution of H₂ gas will occur.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (25°C) for 1 hour.

    • Quench: Slowly add 1M HCl (5 mL) until bubbling ceases and pH is ~3-4.

    • Extraction: Evaporate Ethanol under reduced pressure. Extract aqueous residue with Dichloromethane (3 x 10 mL).

    • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexanes/Ethyl Acetate to isolate pure trans-isomer.

Protocol B: Grignard Addition (Phenylmagnesium Bromide)

Target: Formation of Tertiary Alcohol with Axial-OH preference.

  • Reagents:

    • 4-Cyclohexylcyclohexanone (1.0 eq)

    • PhMgBr (1.2 eq, 1.0 M in THF)

    • Anhydrous THF (Solvent)

  • Insight:

    • Grignard reagents are bulkier than hydride. Attack will occur predominantly from the equatorial direction (less hindered trajectory), pushing the resulting -OH group into the axial position.

    • Expected Ratio: ~80:20 favoring the cis-alcohol (Axial OH, Equatorial Phenyl).

Part 5: Comparative Summary Table

Feature4-Cyclohexylcyclohexanone4-tert-ButylcyclohexanoneUnsubstituted Cyclohexanone
Conformational Lock Semi-Rigid (~97% anchored)Rigid (>99% anchored)Flexible (Rapid Flip)
NaBH₄ Reduction 85% trans (Eq-OH)88-90% trans (Eq-OH)N/A (Product is achiral)
L-Selectride Red. >90% cis (Ax-OH)>93% cis (Ax-OH)N/A
Oxime Formation Moderate Rate (Steric anchor)Moderate RateFast (Flexible TS)
Lipophilicity (LogP) High (~4.[2]5)Moderate (~3.2)Low (~0.8)

References

  • Winstein, S.; Holness, N. J. "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society, 1955 , 77(21), 5562–5578.

  • Eliel, E. L.; Senda, Y. "Carbon-13 Nuclear Magnetic Resonance Spectra of Saturated Heterocycles. 4-Substituted Cyclohexanones." Tetrahedron, 1970 , 26(6), 2411-2428.

  • Ashby, E. C.; Laemmle, J. "Stereochemistry of Organometallic Compound Addition to Ketones." Chemical Reviews, 1975 , 75(4), 521–546.

  • Wiberg, K. B. "The A-Values of Substituents on Cyclohexane." Journal of Organic Chemistry, 1999 , 64(17), 6387–6393.

  • Dauben, W. G.; Fonken, G. J.; Noyce, D. S. "Stereochemistry of Hydride Reductions." Journal of the American Chemical Society, 1956 , 78(11), 2579–2582.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 4-Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Guide | Version 1.0 [1]

Executive Safety Summary

Chemical Identity: 4-Cyclohexylcyclohexanone (CAS: 92-68-2) Physical State: Viscous Liquid (Colorless to Pale Yellow) Flash Point: ~111°C (232°F) – Combustible, not Flammable Primary Hazards: Skin/Eye Irritation, Potential Aquatic Toxicity.[1]

Operational Verdict: Unlike its parent compound (Cyclohexanone), 4-Cyclohexylcyclohexanone exhibits low vapor pressure and high lipophilicity .[1][2] While this reduces immediate inhalation risks at room temperature, it significantly increases the dermal retention time and permeation potential through standard glove materials.[1][2]

Hazard Assessment & Risk Logic

To select the correct PPE, we must understand the "Why" behind the hazard.[1][2] This molecule combines a polar ketone group with a large lipophilic bicyclic structure.[1][2]

Hazard DomainGHS Classification (Inferred*)Mechanism of Action
Dermal Skin Irritant (Category 2) The lipophilic cyclohexyl tail facilitates penetration into the stratum corneum, while the ketone group acts as a defatting agent, leading to dermatitis and irritation.[1]
Ocular Eye Irritant (Category 2A) Direct contact causes immediate irritation.[1][2] Due to its viscosity, it may be difficult to flush out quickly compared to volatile solvents.[1][2]
Inhalation STOT-SE (Category 3) Conditional Risk:[1] Vapor pressure is low (0.003 mmHg @ 25°C).[1][2] Inhalation is a risk only if the substance is heated or aerosolized.[1][2]
Environmental Aquatic Chronic (Cat 2) High LogP (~3.[1][2]3) suggests bioaccumulation potential.[1][2] Spills must be contained to prevent drain entry.[1][2][3][4][5][6][7]

*Note: Specific GHS data for this derivative is often aggregated.[2] Classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous bicyclic ketones.

PPE Selection Matrix

A. Hand Protection (The Critical Barrier)

The Challenge: Standard Nitrile gloves are generally resistant to hydrocarbons but degrade rapidly against ketones (like acetone/cyclohexanone).[1][2] 4-Cyclohexylcyclohexanone is a hybrid.[1][2]

  • Observation: The large hydrocarbon bulk slows permeation compared to pure cyclohexanone, but the ketone functionality will eventually swell nitrile.[1][2]

Glove MaterialThicknessBreakthrough TimeUsage Recommendation
Nitrile (Disposable) 4–6 mil< 15 mins (Est.)[1]Splash Only. Immediately remove and wash hands upon contact.[1][2]
Butyl Rubber 15–25 mil> 480 minsRecommended. Best resistance to ketones.[1][2] Use for spill cleanup or immersion.
Laminate (Silver Shield/4H) 2.7 mil> 480 minsGold Standard. Universal chemical resistance.[1][2] Essential for heating operations.[1][2]
Latex/Vinyl N/AImmediate FailureDo Not Use. Soluble or highly permeable.[1][2]
B. Respiratory Protection[1][2][3][5][8]
  • Standard Bench Work (RT): No respirator required if working in a certified fume hood.[2]

  • Heated Processes (>60°C): The vapor pressure rises exponentially.[2] Use a Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2]

  • Aerosol Generating (Spraying): Use OV/P100 combination cartridges (Organic Vapor + HEPA) to capture both droplets and vapors.[1][2]

C. Body & Eye Defense[1][2][5][6][7]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory.[2] Safety glasses are insufficient due to the liquid's viscosity and splash adherence.[1][2]

  • Body: 100% Cotton or Nomex Lab Coat.[1][2] Avoid synthetic blends (polyester) which can melt if the combustible liquid ignites.[1][2]

Operational Protocols

Diagram: Risk Assessment & PPE Workflow

PPE_Workflow Start Start: Handling 4-Cyclohexylcyclohexanone CheckState Is the chemical Heated or Aerosolized? Start->CheckState YesHeat YES: High Vapor Risk CheckState->YesHeat Temp > 60°C NoHeat NO: Ambient Temp (RT) CheckState->NoHeat Temp < 60°C RespProt Action: Don Half-Face Respirator (OV Cartridge) + Laminate Gloves YesHeat->RespProt HoodWork Work strictly in Fume Hood RespProt->HoodWork Handling Perform Experiment HoodWork->Handling StdPPE Action: Splash Goggles + Nitrile (Double Gloved) + Fume Hood NoHeat->StdPPE StdPPE->Handling SpillCheck Did a Spill Occur? Handling->SpillCheck SpillYes YES SpillCheck->SpillYes SpillNo NO SpillCheck->SpillNo SpillAction 1. Evacuate Immediate Area 2. Don Butyl Gloves 3. Absorb with Vermiculite SpillYes->SpillAction Disposal Disposal: Organic Solvent Waste (Non-Halogenated) SpillNo->Disposal

Caption: Decision logic for PPE escalation based on thermal state and spill occurrence.

Protocol: Safe Handling Steps
  • Engineering Controls First: Always dispense inside a fume hood. The low odor threshold of cyclohexanone derivatives can cause olfactory fatigue; do not rely on smell to detect exposure.[1][2]

  • Glove Donning: Inspect gloves for pinholes.[1][2] If using Nitrile, employ the "Double Glove" technique (colored outer / white inner) to visualize breakthrough/tears immediately.[1][2]

  • Transfer: Pour slowly down the side of the receiving vessel to minimize static generation (though conductivity is low, the flash point is high, static is less of a fire risk but can cause splashing).[1][2]

  • Heating: If refluxing, ensure all joints are greased or sleeved.[1][2] This chemical has a high boiling point (~280°C); if it flashes, it produces a hot, sustained oil fire.[1][2] Do not use water to extinguish. [1][2]

Emergency Response & Disposal

Spill Management (Small Scale < 500 mL)
  • Isolate: Mark the area.[1][2]

  • PPE Upgrade: Switch from Nitrile to Butyl Rubber or Silver Shield gloves.[1][2]

  • Absorb: Use vermiculite, sand, or "Universal" absorbent pads.[1][2] Do not use paper towels as they increase surface area for evaporation without trapping vapors effectively.[1][2]

  • Clean: Wipe surface with soap and water (detergent is necessary to solubilize the lipophilic residue).[1][2]

Waste Disposal[2][3][6][9]
  • Classification: Non-Halogenated Organic Solvent Waste.[1][2]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as ketones can form unstable peroxides or react violently.[1][2]

  • Labeling: Clearly mark as "4-Cyclohexylcyclohexanone - Combustible - Irritant".[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7016, 2-Cyclohexylcyclohexanone (Isomer Analog).[1][2] Retrieved from [Link]

  • The Good Scents Company (2023). 4-cyclohexyl cyclohexanone (CAS 92-68-2) Physical Properties & Safety.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylcyclohexanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.